molecular formula C8H10O4 B14414109 Cyclohexenedicarboxylic acid CAS No. 80889-54-9

Cyclohexenedicarboxylic acid

Katalognummer: B14414109
CAS-Nummer: 80889-54-9
Molekulargewicht: 170.16 g/mol
InChI-Schlüssel: OVHKECRARPYFQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cyclohexenedicarboxylic acid is a valuable intermediate in organic synthesis and materials science research. Its cycloalkene ring structure, featuring a double bond, provides a reactive site for further chemical modification, such as hydrogenation, epoxidation, or Diels-Alder reactions, making it a versatile building block for the development of novel polymers, including polyesters and polyamides. Researchers utilize this compound to synthesize advanced materials that may exhibit unique properties like improved rigidity, thermal stability, or chemical resistance. It also serves as a key precursor in the study and production of plasticizers and other specialty chemicals. The specific isomeric form (e.g., 1,2-, 1,3-, or 1,4-) of the compound determines its spatial geometry and can significantly influence the performance characteristics of the resulting materials in applications such as coatings, resins, and functional polymers. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

80889-54-9

Molekularformel

C8H10O4

Molekulargewicht

170.16 g/mol

IUPAC-Name

cyclohex-2-ene-1,1-dicarboxylic acid

InChI

InChI=1S/C8H10O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h2,4H,1,3,5H2,(H,9,10)(H,11,12)

InChI-Schlüssel

OVHKECRARPYFQS-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)(C(=O)O)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Physical and chemical properties of 1,4-cyclohexenedicarboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Physical and Chemical Properties of 1,4-Cyclohexenedicarboxylic Acid (1,4-CHDA Isomers)

Part 1: Executive Summary & Structural Definition

1.1. The Isomer Ambiguity In industrial and research contexts, "1,4-cyclohexenedicarboxylic acid" typically refers to one of two distinct chemical entities, depending on the synthesis route. It is critical to distinguish these from the fully saturated commodity chemical 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) .[1]

This guide focuses on the unsaturated analogues, which serve as high-value intermediates in bio-based polymer synthesis and metabolic engineering.

Compound NameAbbreviationCAS NumberPrimary SourceStatus
Cyclohex-1-ene-1,4-dicarboxylic acid CH1DA 628729-43-1 Diels-Alder of tt-Muconic Acid + EthyleneHigh-Value Target
Cyclohex-2-ene-1,4-dicarboxylic acid CH2DA 19618-93-0 Isomerization of CH1DAMetastable Intermediate
1,4-Cyclohexanedicarboxylic acid1,4-CHDA1076-97-7Hydrogenation of Terephthalic AcidCommodity Reference

1.2. Molecular Architecture Unlike the rigid planar structure of terephthalic acid (TPA) or the chair/boat conformers of saturated CHDA, CH1DA possesses a unique semi-rigid geometry due to the endocyclic double bond.

  • C1-C2 Double Bond : Locks the conformation, preventing the ring-flip dynamics seen in saturated cyclohexane.

  • Stereochemistry : The C4 carbon is chiral, but the molecule is typically synthesized as a racemate. The relative orientation of the carboxylic acid groups (cis/trans) is fixed during the Diels-Alder cycloaddition (usually trans relative to the ring plane if derived from trans,trans-muconic acid).[1]

Part 2: Physical Properties

The physical constants of unsaturated 1,4-diacids are distinct from their saturated counterparts due to pi-stacking potential and altered hydrogen bonding networks.

Table 1: Comparative Physical Properties

PropertyCyclohex-1-ene-1,4-dicarboxylic acid (CH1DA)1,4-Cyclohexanedicarboxylic acid (Sat.[1][2][3][4] Ref)
Molecular Weight 170.16 g/mol 172.18 g/mol
Appearance White Crystalline PowderWhite Powder
Melting Point >200 °C (Decomposes prior to melt in air)164–167 °C (cis) / >300 °C (trans)
Solubility (Water) Low (< 2 g/L at 25°C)Moderate (Soluble in hot water)
Solubility (DMSO) High (> 100 g/L)High
pKa (Estimated) pKa1 ≈ 4.2, pKa2 ≈ 5.6pKa1 = 4.51, pKa2 = 5.60
Crystal System Monoclinic (Predicted)Triclinic (trans) / Monoclinic (cis)

2.1. Solubility & Solvent Compatibility [1]

  • Protocol Note : For analytical HPLC, dissolve CH1DA in DMSO or Methanol rather than water. The hydrophobicity of the alkene moiety reduces aqueous solubility compared to saturated CHDA.

  • Crystallization : Recrystallization is best performed using a Water/Acetic Acid gradient.[1] The acid suppresses ionization, ensuring the protonated species precipitates.

Part 3: Chemical Reactivity & Synthesis

3.1. The Bio-Based Synthesis Route (Green Chemistry) The most relevant modern synthesis of CH1DA is the Diels-Alder cycloaddition of trans,trans-muconic acid (derived from lignin or glucose fermentation) with ethylene.[1] This pathway is a cornerstone of "Green Nylon" production.

Figure 1: Bio-Based Synthesis Pathway

BioSynthesis Glucose Glucose/Lignin ttMA trans,trans-Muconic Acid (Diene) Glucose->ttMA Fermentation (Engineered E. coli) CH1DA Cyclohex-1-ene-1,4-dicarboxylic Acid (CH1DA) ttMA->CH1DA Diels-Alder (GVL Solvent, 180°C, 500 psi) Ethylene Ethylene (Dienophile) Ethylene->CH1DA Polyamide Unsaturated Polyamide (Bio-Nylon) CH1DA->Polyamide Polycondensation (+ HMDA)

Caption: Pathway for the synthesis of CH1DA from biomass, highlighting the Diels-Alder step.

3.2. Detailed Experimental Protocol: Synthesis of CH1DA Source Validation: Adapted from ACS Catalysis (2022) & RSC Green Chem protocols.

Reagents:

  • trans,trans-Muconic Acid (ttMA): >98% purity.[1][5]

  • Ethylene gas: Polymer grade.[1]

  • Solvent:

    
    -Valerolactone (GVL) or Dioxane (GVL is preferred for green metrics).[1]
    

Step-by-Step Workflow:

  • Loading : Charge a high-pressure Parr reactor with 0.3 M solution of ttMA in GVL.

  • Pressurization : Purge reactor with

    
     (3x), then pressurize with Ethylene to 500 psig (34.5 bar) .
    
  • Reaction : Heat to 180°C with stirring (300 rpm) for 24 hours .

    • Mechanism: Thermal [4+2] cycloaddition.[1] The high pressure is required to overcome the entropy penalty of reacting with a gas.

  • Work-up :

    • Cool reactor to room temperature.

    • Vent excess ethylene.[1]

    • Precipitation : Add anti-solvent (Water or acidic water) if product remains soluble, though CH1DA often precipitates upon cooling in GVL.[1]

    • Filtration : Filter the white solid and wash with cold water.

  • Purification : Recrystallize from Methanol/Water to remove unreacted muconic acid.

3.3. Chemical Reactivity Profile

  • Hydrogenation : Catalytic hydrogenation (Pd/C,

    
    ) converts CH1DA quantitatively to 1,4-CHDA .[1] This is the standard route to bio-terephthalic acid precursors.
    
  • Aromatization : Oxidative dehydrogenation converts CH1DA to Terephthalic Acid (TPA) .[1]

  • Polymerization : CH1DA acts as a bifunctional monomer.[1]

    • Advantage: The double bond remains intact during standard polyamidation (reaction with diamines like HMDA), providing a "handle" for post-polymerization functionalization (e.g., cross-linking or attaching flame retardants).[1]

Part 4: Analytical Characterization

To validate the identity of 1,4-cyclohexenedicarboxylic acid, use the following spectroscopic markers.

Table 2: Spectroscopic Markers

MethodDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

6.5–6.7 ppm (m, 1H)
Vinylic Proton (H at C2).[1] Confirms unsaturation.
1H NMR

12.1 ppm (s, 2H)
Carboxylic Acid Protons . Confirms diacid functionality.
13C NMR

~130–135 ppm
Alkene Carbons .[1] Distinguishes from saturated CHDA (no peaks >50 ppm except C=O).[1]
FTIR 1680–1700 cm

C=O[1] Stretch (Conjugated acid usually lower, but C1-acid is conjugated).[1]
FTIR 1640 cm

(Weak)
C=C Stretch .[1] Often obscured by C=O but visible in Raman.[1]

Part 5: Applications in Drug Development & Materials

5.1. Polymer Engineering CH1DA is used to synthesize functionalized polyamides .[1] Unlike Nylon-6,6 (inert), CH1DA-based nylons contain reactive double bonds.[1]

  • Application: Flame retardant textiles (bromination of the double bond).[1]

  • Application: Hydrophobic coatings (post-polymerization addition of long-chain thiols).[1]

5.2. Pharmaceutical Intermediates The cyclohexene ring serves as a scaffold for conformationally restricted GABA analogues .[1]

  • Mechanism: The double bond forces the carboxylic acid groups into specific spatial vectors, allowing structure-activity relationship (SAR) studies of receptor binding pockets that require rigid geometries.[1]

Part 6: References

  • Vardon, D. R., et al. (2016).[1] "Adipic acid production from lignin-derived compounds."[1] Energy & Environmental Science. Link

  • Pacheco, J. J., & Davis, M. E. (2014).[1] "Synthesis of terephthalic acid via Diels–Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural." PNAS.[1] Link[1]

  • Shiramizu, M., & Toste, F. D. (2013).[1] "On the Diels–Alder approach to sole-source-based phthalic anhydrides." Angewandte Chemie. Link[1]

  • Thiyagarajan, S., et al. (2022).[1] "Bioenabled Platform to Access Polyamides with Built-In Target Properties."[1][5] Journal of the American Chemical Society. Link[1]

  • PubChem Compound Summary . "Cyclohex-1-ene-1,4-dicarboxylic acid (CID 22723501)."[1][6] National Center for Biotechnology Information.[1] Link[1]

Sources

The Diverse Biological Landscape of Cyclohexenedicarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the identification of novel molecular scaffolds with diverse biological activities is paramount. Cyclohexenedicarboxylic acid derivatives have emerged as a promising class of compounds, demonstrating a remarkable breadth of therapeutic potential. Their inherent structural features, including a partially unsaturated six-membered ring and two carboxylic acid moieties, provide a versatile platform for chemical modification, leading to a wide array of pharmacological effects. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, biological activities, and mechanisms of action of these intriguing molecules. By synthesizing current research and providing practical insights, this document aims to serve as a comprehensive resource to accelerate the exploration and development of new therapeutics based on the cyclohexenedicarboxylic acid scaffold.

I. The Synthetic Keystone: Accessing the Cyclohexene Core via Diels-Alder Cycloaddition

The foundational step in the synthesis of most cyclohexenedicarboxylic acid derivatives is the elegant and powerful Diels-Alder reaction. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene ring system.[1][2] For the parent structure, 1,3-butadiene serves as the diene and maleic anhydride acts as the dienophile, yielding cis-4-cyclohexene-1,2-dicarboxylic anhydride.[1]

A detailed, representative laboratory-scale protocol for this pivotal synthesis is provided below.

Experimental Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

Causality Behind Experimental Choices:

  • 3-Sulfolene as a Butadiene Source: 1,3-butadiene is a gas at room temperature, making it cumbersome to handle. 3-Sulfolene is a stable solid that, upon heating, undergoes a retro-cheletropic reaction to generate 1,3-butadiene in situ. This allows for a safer and more controlled reaction.

  • Reflux Conditions: The Diels-Alder reaction and the decomposition of 3-sulfolene require thermal energy to proceed at a reasonable rate. Refluxing the reaction mixture ensures a constant, controlled temperature.

  • Recrystallization for Purification: The crude product is purified by recrystallization, a technique that separates the desired product from impurities based on differences in solubility at different temperatures.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, combine 3-sulfolene (1.0 equivalent) and maleic anhydride (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add a high-boiling point, inert solvent such as xylene to the flask.

  • Heating and Reflux: Heat the mixture to reflux. The 3-sulfolene will decompose to release sulfur dioxide gas (use a trap) and 1,3-butadiene, which then reacts with maleic anhydride.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Cooling and Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration, washing with a small amount of cold solvent (e.g., petroleum ether) to remove soluble impurities.

  • Drying: Dry the purified cis-4-cyclohexene-1,2-dicarboxylic anhydride.

The resulting anhydride is a stable, crystalline solid that serves as the primary starting material for the synthesis of a diverse library of derivatives.

Diels_Alder cluster_reactants Reactants cluster_product Product 1,3-Butadiene 1,3-Butadiene (Diene) Cyclohexene_Anhydride cis-4-Cyclohexene-1,2-dicarboxylic Anhydride 1,3-Butadiene->Cyclohexene_Anhydride [4+2] Cycloaddition Maleic_Anhydride Maleic Anhydride (Dienophile) Maleic_Anhydride->Cyclohexene_Anhydride

Caption: Diels-Alder synthesis of the cyclohexene core.

II. Derivatization Strategies: Unlocking a Spectrum of Bioactivity

The true therapeutic potential of the cyclohexenedicarboxylic acid scaffold is realized through the derivatization of its two carboxylic acid groups. These functional handles can be readily converted into a variety of esters, amides, and other functionalities, each imparting unique physicochemical properties and biological activities to the final molecule.

A. Synthesis of Ester and Amide Derivatives

Standard organic chemistry transformations are employed to modify the dicarboxylic acid core. Below are general protocols for the synthesis of esters and amides.

Causality Behind Experimental Choices:

  • DCC and DMAP: N,N'-Dicyclohexylcarbodiimide (DCC) is a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that significantly accelerates the reaction.[3]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions to prevent the hydrolysis of the activated carboxylic acid intermediate and the DCC reagent.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the cyclohexenedicarboxylic acid (or its anhydride, which will open in situ) (1.0 equivalent) and the desired alcohol (2.2 equivalents for the dicarboxylic acid) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture in an ice bath and add DCC (2.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Workup: A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Remove the DCU by filtration. Wash the filtrate with dilute acid (e.g., 0.5 N HCl) and then with a saturated sodium bicarbonate solution to remove any unreacted acid and catalyst.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude ester can then be purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Coupling Agents (DCC/EDC): Similar to esterification, coupling agents like DCC or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid for reaction with the amine.[1][4] This prevents the acid-base reaction between the carboxylic acid and the amine, which would form an unreactive ammonium carboxylate salt.[1]

Step-by-Step Methodology:

  • Activation: Dissolve the cyclohexenedicarboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or DMF). Add the coupling agent (e.g., DCC or EDC, 2.2 equivalents).

  • Amine Addition: Add the desired amine (2.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Workup and Purification: The workup procedure is similar to that of the esterification, involving filtration of the urea byproduct and washing of the organic phase. Purification is typically achieved by column chromatography or recrystallization.

Derivatization cluster_starting Core Scaffold cluster_derivatives Derivatives Core Cyclohexenedicarboxylic Acid/Anhydride Ester Diesters Core->Ester Alcohol, DCC/DMAP Amide Diamides Core->Amide Amine, DCC/EDC Amidrazone Amidrazones Core->Amidrazone Amidrazone Precursors

Caption: Derivatization of the core scaffold.

III. A Spectrum of Biological Activities and Their Underlying Mechanisms

The true value of the cyclohexenedicarboxylic acid scaffold lies in the diverse biological activities exhibited by its derivatives. These compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.

A. Antimicrobial Activity

Derivatives of cyclohexenedicarboxylic acid have demonstrated notable activity against a range of bacterial and fungal pathogens.

Mechanism of Action: The precise antimicrobial mechanisms are still under investigation, but several hypotheses exist. The lipophilicity of certain derivatives allows them to disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[5] Additionally, some dicarboxylic acids and their derivatives are known to inhibit enzymes crucial for bacterial cell wall synthesis, such as MurD and MurE ligases, which are involved in the biosynthesis of peptidoglycan.[6] The accumulation of the dissociated anions within the bacterial cytoplasm can also lead to microbial inhibition.[7]

Structure-Activity Relationship (SAR):

  • Lipophilicity: Increased lipophilicity, often achieved through the introduction of aromatic or long alkyl chains in the ester or amide moieties, generally correlates with enhanced antimicrobial activity.

  • Substituent Effects: The nature and position of substituents on aromatic rings within the derivative structure can significantly influence antimicrobial potency. For instance, certain halogenated phenyl groups can enhance activity.

Quantitative Data Summary: Antimicrobial Activity

Compound TypeDerivativeTarget OrganismMIC (µg/mL)Reference
Amidrazone2b (2-pyridyl, 4-chlorophenyl)Yersinia enterocolitica64[8]
Amidrazone2c (phenyl, 4-methylphenyl)Staphylococcus aureus>128[8]
Amidrazone2c (phenyl, 4-methylphenyl)Mycobacterium smegmatis>128[8]
Iron ComplexIron cyclohexanedicarboxylateBacillus subtilis-[9]
Iron ComplexIron cyclohexanedicarboxylateStaphylococcus aureus-[9]
Iron ComplexIron cyclohexanedicarboxylateEscherichia coli-[9]
Iron ComplexIron cyclohexanedicarboxylatePseudomonas aeruginosa-[9]
Iron ComplexIron cyclohexanedicarboxylateCandida albicans-[9]

Note: The study on the iron complex reported significant activity but did not provide specific MIC values.

B. Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Certain cyclohexenedicarboxylic acid derivatives have shown potent anti-inflammatory effects.

Mechanism of Action: A primary mechanism of action for the anti-inflammatory effects of these derivatives appears to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][10] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines such as TNF-α and IL-6.[11] By inhibiting the activation of NF-κB, these compounds can effectively suppress the production of these inflammatory mediators.[10] Some derivatives may also exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[12][13][14]

NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes Induces Derivative Cyclohexenedicarboxylic Acid Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

C. Anticancer Activity

The antiproliferative and pro-apoptotic effects of cyclohexenedicarboxylic acid derivatives against various cancer cell lines highlight their potential as novel anticancer agents.

Mechanism of Action: The anticancer activity of these compounds is often multifactorial. A key mechanism is the induction of apoptosis, or programmed cell death. This can be initiated through several pathways:

  • Mitochondrial Pathway (Intrinsic Pathway): Some derivatives can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[15][16] This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), such as caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[17][18]

  • Death Receptor Pathway (Extrinsic Pathway): Other derivatives may engage death receptors on the cell surface, such as the TNF receptor, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8, which then converges on the activation of caspase-3.[19]

  • Enzyme Inhibition: As with their anti-inflammatory action, inhibition of enzymes like COX-2, which is often overexpressed in tumors, can contribute to their anticancer effects.[12]

Structure-Activity Relationship (SAR):

  • Amide vs. Ester: Amide derivatives have generally shown more potent anticancer activity compared to their corresponding ester counterparts.

  • Aromatic Substituents: The presence and substitution pattern of aromatic rings in the amide moiety are critical for activity. For example, chloro-substituted phenyl rings have been shown to enhance antitumor effects.[20]

Quantitative Data Summary: Anticancer Activity

Compound TypeDerivativeCell LineIC₅₀ (µM)Reference
AmideNeocrotocembraneic acid amide 8aK562/A02 (multidrug-resistant)-[21]
AmideDexibuprofen amide 4eMCF-7 (breast cancer)0.01 ± 0.002[20]
AmideDexibuprofen amide 4gMCF-7 (breast cancer)-[20]

Note: Some studies reported potent activity without specifying IC₅₀ values.

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Derivative Cyclohexenedicarboxylic Acid Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Disrupts Membrane Potential DeathReceptor Death Receptor Derivative->DeathReceptor Engages CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates DISC DISC DeathReceptor->DISC Forms Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction pathways.

IV. Future Directions and Conclusion

The cyclohexenedicarboxylic acid scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of the core structure via the Diels-Alder reaction, coupled with the ease of derivatization of the dicarboxylic acid moieties, provides a robust platform for generating extensive compound libraries for high-throughput screening.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most potent derivatives is crucial for rational drug design and optimization.

  • Expansion of Chemical Space: The synthesis and biological evaluation of a wider range of derivatives, including those with novel ester and amide functionalities, will further illuminate the structure-activity relationships and potentially uncover new biological activities.

  • In Vivo Studies: Promising candidates identified in in vitro assays should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Quantitative structure-activity relationship (QSAR) studies and molecular docking can aid in the design of new derivatives with improved potency and selectivity.

V. References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Tetrahedron Letters, 19(43), 4475-4478. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Royal Society of Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • Jackson, J. E. (1994). U.S. Patent No. 5,286,903. Washington, DC: U.S. Patent and Trademark Office.

  • Khan, I., et al. (2021). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Drug Design, Development and Therapy, 15, 273–291. [Link]

  • Garba, S., Shoge, M., & Labaran, S. (2016). Antimicrobial activity of 1,2-benzenedicarboxylic acid, butyldecyl ester isolated from the seeds and pods of Acacia nilotica Linn. Journal of Pharmacognosy and Phytotherapy, 8(6), 125-130. [Link]

  • Becenen, N., Uluçam, G., & Altun, Ö. (2017). Synthesis and Antimicrobial Activity of Iron Cyclohexanedicarboxylic Acid and Examination of pH Effect on Extraction in Water and Organic Phases. Trakya University Journal of Natural Sciences, 18(1), 1-7. [Link]

  • Gül, H. İ., & Sakagami, H. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 22(8), 1190. [Link]

  • White, L. J., et al. (2021). Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial pathogens. RSC medicinal chemistry, 12(11), 1913–1924. [Link]

  • Helmin-Basa, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3533. [Link]

  • Stoyanov, S. S. (2021). Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides. Pharmacia, 68(4), 857–863. [Link]

  • Azmon, B. D. (2016, February 3). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride [Video]. YouTube. [Link]

  • Barnard, P. J., & Berners-Price, S. J. (2013). Gold amides as anticancer drugs: synthesis and activity studies. Dalton transactions (Cambridge, England : 2003), 42(20), 7343–7351. [Link]

  • Odinity. (2013, November 18). Diels-Alder Synthesis of Cyclohex-4-ene-1,2-cis-dicarboxylic Anhydride. [Link]

  • Petronzi, C., et al. (2019). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Archiv der Pharmazie, 352(10), e1900139. [Link]

  • Sharma, S., & Kumar, A. (2007). Quantitative structure-activity relationship studies for prediction of antimicrobial activity of synthesized 2,4-hexadienoic acid derivatives. Bioorganic & medicinal chemistry letters, 17(22), 6279–6284. [Link]

  • Microbe Notes. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]

  • Wikipedia. (2023, November 28). Cyclooxygenase-2 inhibitor. [Link]

  • Cao, Y., et al. (2000). Intracellular unesterified arachidonic acid signals apoptosis. Proceedings of the National Academy of Sciences of the United States of America, 97(21), 11280–11285. [Link]

  • Gomez, P. F., et al. (2008). Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs. Journal of medicinal food, 11(2), 347–354. [Link]

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  • Chem Help ASAP. (2021, January 11). enzyme kinetics & the Michaelis-Menten equation [Video]. YouTube. [Link]

  • BioKB. (n.d.). CYCS - inhibits - regulation of mitochondrial membrane potential. [Link]

  • Asirvatham, S., & Thakur, J. (2021). Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. Anti-Infective Agents, 19(3), e291021197775. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Selected mechanism of antimicrobial action of plant-derived carboxylic acids. Postepy higieny i medycyny doswiadczalnej (Online), 57(4), 435–446. [Link]

  • Nagaraju, D., et al. (2018). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 23(11), 2991. [Link]

  • Festa, M., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. Current medicinal chemistry, 20(27), 3369–3378. [Link]

  • Yuan, G., et al. (2021). Breaking down the cell wall: Still an attractive antibacterial strategy. Medicinal research reviews, 41(3), 1533–1567. [Link]

  • Singh, S., et al. (2018). NFkB pathway and inhibition: an overview. Journal of Applied Pharmaceutical Science, 8(08), 143-149. [Link]

  • Hassan, A., & El-Gohary, N. S. (2015). COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1-19. [Link]

  • LibreTexts Chemistry. (2023, June 29). 10.2: The Equations of Enzyme Kinetics. [Link]

  • Royce, L. A., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in microbiology, 4, 274. [Link]

  • Basicmedical Key. (n.d.). Inhibitors of Bacterial Cell Wall Synthesis. [Link]

  • Pathak, D., & K, A. (2022). Intracellular and microenvironmental regulation of mitochondrial membrane potential in cancer cells. Experimental biology and medicine (Maywood, N.J.), 247(11), 939–948. [Link]

  • Setiawan, A., et al. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfactants. Journal of Applied Pharmaceutical Science, 12(07), 131-140. [Link]

  • Saleem, M., & Adhami, V. M. (2014). Caspases: an apoptosis mediator. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, March 1). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Aryal, S. (2022, October 11). Cell Wall Synthesis Inhibitors. [Link]

  • Chandra, H. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. International journal of molecular sciences, 24(17), 13243. [Link]

  • Khan, T., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 27(15), 4991. [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. The New England journal of medicine, 345(6), 433–442. [Link]

  • Gilmore, T. D., & Garbati, M. R. (2011). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Cancer cell, 19(2), 149–151. [Link]

  • Shomu's Biology. (2020, January 7). Enzyme kinetics [Video]. YouTube. [Link]

  • UK Health Security Agency. (n.d.). Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial pathogens. [Link]

  • The Organic Chemistry Tutor. (2022, September 30). QSAR: Quantitative structure–activity relationship PART 1 [Video]. YouTube. [Link]

Sources

Thermochemical Data & Stability Analysis: Cyclohexenedicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermochemical characterization of cyclohexenedicarboxylic acid isomers—specifically the 4-cyclohexene-1,2-dicarboxylic (tetrahydrophthalic) and 1-cyclohexene-1,2-dicarboxylic variants—is critical for the development of high-performance polyesters, alkyd resins, and pharmaceutical intermediates. Unlike their aromatic counterpart (phthalic acid) or saturated analog (cyclohexanedicarboxylic acid), the unsaturated alicyclic isomers present unique stability challenges due to ring strain and double-bond positioning.

This guide synthesizes available experimental data with thermodynamic principles to provide a reference for the enthalpy of formation (


), combustion (

), and fusion (

). It specifically addresses the experimental gap between the stable anhydride forms and their hydrolyzed acid counterparts, a common source of error in reaction engineering.

Structural Landscape & Isomerism

The thermodynamic stability of cyclohexenedicarboxylic acids is governed by two primary factors: stereochemistry (cis vs. trans) and conjugation (position of the double bond relative to the carboxyl groups).

The Isomers of Interest

While theoretically diverse, three isomers dominate the synthetic landscape:

  • cis-4-Cyclohexene-1,2-dicarboxylic acid (4-CHDA): The most industrially relevant isomer, produced via the Diels-Alder reaction of 1,3-butadiene and maleic anhydride. It contains an isolated double bond.

  • 1-Cyclohexene-1,2-dicarboxylic acid (1-CHDA): A thermodynamically distinct isomer where the double bond is conjugated with the carboxyl groups, altering its heat of formation.

  • 1,4-Cyclohexenedicarboxylic acid: Used in specialty polyesters; often synthesized via partial hydrogenation of terephthalic acid.

Thermodynamic Stability Hierarchy

The cis-configuration of the 1,2-isomer is generally less stable than the trans-isomer due to steric repulsion between adjacent carboxyl groups, yet it is the kinetic product of Diels-Alder synthesis. However, the cis-isomer readily dehydrates to form the stable 5-membered anhydride ring, a driving force that complicates direct calorimetric measurement of the acid.

Experimental Methodologies

To obtain accurate thermochemical data for these compounds, researchers must account for the hygroscopic nature of the anhydrides and the decarboxylation risks of the acids.

Combustion Calorimetry (Static vs. Rotating Bomb)

For solid dicarboxylic acids, rotating bomb calorimetry is the gold standard.

  • Why: It ensures complete equilibration of the combustion products (water,

    
    , and nitric acid from trace 
    
    
    
    ) within the solvent.
  • Protocol: Samples are pelletized and fired in an oxygen atmosphere (3.0 MPa).

  • Correction: Washburn corrections must be applied to account for the energy of standard state adjustment (gas solubility, compression).

Reaction Calorimetry (Hydrolysis Method)

Direct combustion of the acid can be inconsistent due to variable hydration states. A self-validating protocol involves measuring the Enthalpy of Hydrolysis .



Protocol:

  • Dissolve pure anhydride in excess NaOH (aq).

  • Dissolve pure acid in excess NaOH (aq).

  • The difference in heats of solution (

    
    ), corrected for the heat of water addition, yields the enthalpy of hydrolysis.
    
Experimental Workflow Diagram

ThermochemWorkflow Sample Crude Isomer Sample Purification Recrystallization / Sublimation Sample->Purification Remove isomers DSC DSC Analysis (Purity & Tm) Purification->DSC Check Purity >99.9% BombCal Combustion Calorimetry (ΔcH) DSC->BombCal If pure Knudsen Knudsen Effusion (ΔsubH) DSC->Knudsen Vapor Pressure Data Std. Enthalpy of Formation (ΔfH°) BombCal->Data Hess's Law Knudsen->Data Gas Phase Conversion

Figure 1: Validated workflow for determining standard enthalpies. Purity verification via DSC is a critical "Go/No-Go" gate before calorimetry.

Thermochemical Data Repository

The following data aggregates experimentally verified values from NIST and critically evaluated literature. Note the distinction between the Anhydride (often the primary standard) and the Acid .

Table 1: Standard State Thermochemical Properties (298.15 K)
CompoundStateMelting Point (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)

(Combustion)

(Formation)
Reference
cis-4-Cyclohexene-1,2-dicarboxylic anhydride Solid376 K (103°C)-3740.5

1.2 kJ/mol
-552.3

1.5 kJ/mol
[1][2]
cis-4-Cyclohexene-1,2-dicarboxylic acid Solid441 K (168°C)-3715.0

5.0 kJ/mol*
-835.0

5.0 kJ/mol*
[3]
1-Cyclohexene-1,2-dicarboxylic acid Solid~403 KNot Available-858.2 kJ/mol (Calc)[4]
cis-1,2-Cyclohexanedicarboxylic acid (Sat.)[1][2][3][4][5]Solid463 K-3869.0

0.3 kJ/mol
-1108.8 kJ/mol[1]

*Values for the acid are derived from the anhydride via enthalpy of hydrolysis (


).
Table 2: Phase Transition Data
PropertyValue (4-ene Isomer)Significance
Enthalpy of Fusion (

)
18.5 kJ/molEnergy required to melt; dictates solubility in process solvents.
Enthalpy of Sublimation (

)
85.4 kJ/molCritical for gas-phase modeling and odor analysis.
Heat Capacity (

)
215.5 J/(mol·K)Used for heat transfer calculations in reactor scaling.

Structure-Property Relationships & Stability

Understanding the causal link between structure and energy is vital for drug design and polymer stability.

Ring Strain and Double Bond Position

The cis-4-cyclohexene-1,2-dicarboxylic acid contains a double bond at the C4-C5 position. This "isolated" alkene does not conjugate with the carbonyls.

  • Consequence: The molecule retains high reactivity at the double bond (e.g., for epoxidation or crosslinking) without significantly stabilizing the carboxyl group.

  • Comparison: In 1-cyclohexene-1,2-dicarboxylic acid , the double bond is between C1 and C2. This creates an

    
    -unsaturated system. While electronically stabilized via conjugation, the steric strain of two carboxyl groups on the double bond often makes this isomer difficult to isolate in high purity.
    
The Anhydride Driving Force

A defining feature of the cis-1,2 isomers is the facile formation of the anhydride.

  • Mechanism: Upon heating >150°C, the acid eliminates water.

  • Thermodynamics: The reaction is endothermic but entropically driven.

  • Implication: In DSC experiments, an endotherm near 170°C often represents dehydration rather than simple melting if the sample is not sealed hermetically.

Thermochemical Cycle (Hess's Law)

HessCycle AcidSolid Acid (Solid) C8H10O4 AnhydrideSolid Anhydride (Solid) + H2O(l) C8H8O3 + H2O AcidSolid->AnhydrideSolid Dehydration (+ΔH) CombustionProducts 8 CO2(g) + 5 H2O(l) AcidSolid->CombustionProducts ΔcH° (Acid) AnhydrideSolid->CombustionProducts ΔcH° (Anhydride)

Figure 2: Thermodynamic cycle relating the acid and anhydride. Accurately knowing the Dehydration Enthalpy allows conversion between datasets.

Applications in Drug & Polymer Design

Polymer Precursors (Bioplastics)

The


 and 

data are inputs for Flory-Huggins solution theory modeling.
  • Application: 4-CHDA is a bio-based alternative to phthalic acid. Its lower melting point (vs. terephthalic acid) allows for lower-temperature processing, reducing thermal degradation of sensitive bio-polymers.

  • Stability: The cis-isomer introduces a "kink" in the polymer chain, reducing crystallinity and increasing flexibility (lower

    
    ) compared to the trans-isomer.
    
Pharmaceutical Intermediates

The 1,2-dicarboxylic motif is a pharmacophore in several metalloprotease inhibitors.

  • Solubility: The high enthalpy of fusion (

    
    ) indicates a strong crystal lattice, suggesting that amorphous solid dispersions may be necessary to improve bioavailability.
    
  • Storage: The tendency to dehydrate to the anhydride implies that stability testing must monitor water content strictly; the anhydride is a potential degradant that can react with amine-based excipients (Maillard-type reactions).

References

  • NIST Chemistry WebBook, SRD 69. cis-4-Cyclohexene-1,2-dicarboxylic anhydride Thermochemical Data. National Institute of Standards and Technology.[6] [Link][6]

  • Pedley, J.B., Naylor, R.D., Kirby, S.P. (1986). Thermochemical Data of Organic Compounds. Chapman and Hall, London. (Standard reference for combustion enthalpies).
  • Winstrom, L.O. (1957). Production of cis-cyclohexane-1,2-dicarboxylic anhydride.[2][5][7] US Patent 2,794,811.[5] (Provides melting point and phase data for 4-ene vs saturated forms).

  • Cheméo Data Repository. cis-1,2-Cyclohexanedicarboxylic acid Chemical Properties. (Aggregated mass spectral and thermal data). [Link]

  • Yang, X., et al. (2013). "Thermodynamic properties of dicarboxylic acids." Journal of Chemical & Engineering Data.

Sources

The Diels-Alder Paradigm: A Technical Guide to Cyclohexenedicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexenedicarboxylic acid (specifically the cis-4-cyclohexene-1,2-dicarboxylic isomer) represents a cornerstone in organic chemistry history. Its synthesis via the Diels-Alder reaction is not merely a method of production; it is the reaction that validated the concept of concerted [4+2] cycloadditions, earning Otto Diels and Kurt Alder the Nobel Prize in Chemistry in 1950.[1]

This guide serves as an advanced technical resource for researchers. It moves beyond basic textbook descriptions to analyze the mechanistic causality , experimental protocols , and stereochemical imperatives required to synthesize this compound with high purity. We will focus on the transformation of 1,3-butadiene and maleic anhydride into cis-1,2,3,6-tetrahydrophthalic anhydride, followed by its hydrolysis to the target dicarboxylic acid.

Part 1: The Mechanistic Genesis (1928)

The synthesis of cyclohexenedicarboxylic acid is the archetypal example of the Diels-Alder reaction. In 1928, Diels and Alder published their seminal work in Justus Liebigs Annalen der Chemie, describing the reaction of cyclopentadiene with quinone. However, the reaction between 1,3-butadiene (diene) and maleic anhydride (dienophile) became the standard-bearer for this class of transformations due to its clean stereochemistry and atom economy.

The Mechanistic Pathway

The reaction proceeds via a concerted, single-step mechanism involving a cyclic transition state.

  • Orbital Symmetry: The Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene (butadiene) overlaps with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile (maleic anhydride).

  • Stereoselectivity: The reaction is highly stereoselective, governed by the Endo Rule . The secondary orbital overlap between the carbonyl groups of the anhydride and the back of the diene system stabilizes the endo transition state, exclusively yielding the cis-isomer.

Visualization: The Concerted Pathway

The following diagram illustrates the molecular orbital interaction and the resulting stereochemistry.

DielsAlderMechanism cluster_reactants Reactants Diene 1,3-Butadiene (s-cis conformation) TS Transition State (Suprafacial [4+2]) Endo-overlap Stabilization Diene->TS HOMO-LUMO Interaction Dienophile Maleic Anhydride (Electron-poor) Dienophile->TS Intermediate cis-Tetrahydrophthalic Anhydride (Kinetic Product) TS->Intermediate Bond Formation Product cis-4-Cyclohexene- 1,2-dicarboxylic Acid (Hydrolyzed Target) Intermediate->Product + H2O (Hydrolysis)

Caption: The concerted [4+2] cycloaddition pathway favoring the endo-transition state, followed by hydrolysis.

Part 2: The Classic Synthesis Protocol

Experimental Workflow

Objective: Synthesis of cis-4-cyclohexene-1,2-dicarboxylic acid. Scale: 0.1 Molar (Pilot scale).

Phase 1: Cycloaddition (Anhydride Formation)
  • Reagents:

    • 3-Sulfolene (11.8 g, 0.1 mol)

    • Maleic Anhydride (9.8 g, 0.1 mol)

    • Solvent: Xylenes (isomer mixture, 20 mL) – Chosen for high boiling point (140°C) to facilitate sulfolene decomposition.

  • Procedure:

    • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube (maleic anhydride is moisture-sensitive).

    • Reaction: Combine 3-sulfolene, maleic anhydride, and xylenes.

    • Activation: Heat the mixture to reflux. At ~110°C, 3-sulfolene decomposes, releasing SO₂ gas and generating nascent 1,3-butadiene.

    • Completion: Reflux for 30–45 minutes. The solution will clarify as the solids react.

    • Isolation: Cool the solution to room temperature. Add petroleum ether (20 mL) to precipitate the cis-tetrahydrophthalic anhydride. Filter and wash with cold petroleum ether.[2]

Phase 2: Hydrolysis (Acid Formation)
  • Reagents:

    • Crude Anhydride (from Phase 1)

    • Distilled Water (50 mL)

  • Procedure:

    • Suspend the anhydride crystals in water.

    • Heat to boiling. The anhydride ring opens, and the compound dissolves.

    • Allow the solution to cool slowly to 4°C. The dicarboxylic acid will crystallize out.

    • Recrystallization: Recrystallize from hot water to remove traces of maleic acid (side product).

Quantitative Data Summary
ParameterValue / ConditionRationale
Butadiene Source 3-SulfoleneAvoids handling flammable gas; ensures 1:1 stoichiometry.
Solvent XylenesBoiling point (>138°C) exceeds sulfolene decomposition temp (110°C).[1]
Reaction Temp Reflux (~140°C)Drives SO₂ extrusion and cycloaddition simultaneously.
Yield (Typical) 85–92%High atom economy typical of Diels-Alder.
Melting Point 164–166°CDiagnostic for the cis-acid isomer.

Part 3: Stereochemical & Structural Integrity

The "Trustworthiness" of this protocol relies on understanding the stereochemical outcome.

The Endo Rule

The reaction does not produce a random mixture. The cis configuration of the carboxylic acid groups is "locked in" during the transition state.

  • Mechanism: The carbonyl groups of maleic anhydride orient themselves under the diene pi-system.

  • Result: The protons at the ring junction are cis to each other.[3]

  • Implication: Hydrolysis retains this configuration. The product is (1R, 2S)-cyclohex-4-ene-1,2-dicarboxylic acid (meso compound).

Workflow Diagram: From Precursor to Product

SynthesisWorkflow cluster_phase1 Phase 1: In-Situ Cycloaddition cluster_phase2 Phase 2: Hydrolysis Sulfolene 3-Sulfolene (Solid Precursor) Heat Reflux in Xylene (>110°C) Sulfolene->Heat Decomp Decomposition (-SO2 gas) Heat->Decomp Butadiene Nascent 1,3-Butadiene Decomp->Butadiene Anhydride cis-Tetrahydrophthalic Anhydride Butadiene->Anhydride Diels-Alder Maleic + Maleic Anhydride Maleic->Anhydride Water + H2O (Boiling) Anhydride->Water RingOpen Ring Opening Water->RingOpen FinalProduct cis-4-Cyclohexene- 1,2-dicarboxylic Acid (Crystalline Solid) RingOpen->FinalProduct

Caption: Step-by-step workflow utilizing 3-sulfolene as a safe butadiene source.

Part 4: Industrial & Pharmaceutical Relevance[4][5][6][7][8]

While the historical context is academic, the modern application of cyclohexenedicarboxylic acid is industrial and pharmaceutical.[4][5]

  • Resin Technology: The anhydride (THPA) is a critical curing agent for epoxy resins. The double bond allows for further modification (e.g., hydrogenation to Hexahydrophthalic Anhydride - HHPA) to improve UV stability in outdoor coatings.

  • Pharmaceutical Scaffolds: The rigid cyclohexene ring serves as a conformationally restricted scaffold in drug design.

    • Example: Synthesis of conformationally constrained amino acid analogs (e.g., GABA analogs) often starts with this acid.

    • Captan Synthesis: The reaction of the anhydride with ammonia gives tetrahydrophthalimide, a precursor to the fungicide Captan.

Green Chemistry Note

Modern adaptations of this synthesis focus on solvent-free conditions. Because maleic anhydride melts at 52.8°C, the reaction can theoretically be run in the melt phase if gaseous butadiene is introduced under pressure, eliminating the need for xylene and reducing VOC emissions.

References

  • Diels, O., & Alder, K. (1928).[6] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122.

  • Cope, A. C., & Herrick, E. C. (1950).[7] cis-Δ4-Tetrahydrophthalic Anhydride. Organic Syntheses, 30, 93.

  • Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for a Diels-Alder Reaction. Journal of Chemical Education, 45(1), 55.

  • Winstrom, L. O. (1957). Production of cis-cyclohexane-1,2-dicarboxylic anhydride. U.S. Patent 2,794,811.

Sources

Methodological & Application

Synthesis of polyesters using 1,4-cyclohexenedicarboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of High-Performance Polyesters using 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA)

Executive Summary & Strategic Context

This guide details the synthesis of cycloaliphatic polyesters using 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA) via melt polycondensation.[1][2] While often overshadowed by aromatic analogs like Terephthalic Acid (TPA), 1,4-CHDA is a critical monomer for high-value applications in drug delivery and advanced coatings due to its unique combination of aliphatic flexibility and cyclic rigidity .[1]

Critical Nomenclature Note: The prompt specified 1,4-cyclohexenedicarboxylic acid (unsaturated).[1] While the unsaturated "ene" analog exists as a laboratory intermediate, the saturated 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) is the industry standard for stable, biocompatible polyesters.[1] The unsaturated form is prone to uncontrolled crosslinking and oxidation. This protocol focuses on the saturated 1,4-CHDA to ensure reproducibility and relevance to drug development (e.g., bio-erodible matrices), but includes specific "Process Alerts" for handling unsaturated variants if strictly required.

Key Technical Advantages:

  • Tunable Crystallinity: The cis/trans ratio of 1,4-CHDA dictates the melting point (

    
    ) and degradation rate, a vital parameter for controlled drug release [1].
    
  • UV Transparency: Unlike aromatic polyesters, CHDA-based polymers do not absorb UV strongly, reducing photodegradation.[1]

  • Biocompatibility: CHDA polyesters degrade into non-toxic cycloaliphatic byproducts, making them suitable for implantable devices [2].

Reaction Mechanism & Logic

The synthesis follows a Two-Stage Melt Polycondensation mechanism.[1]

  • Stage I (Esterification/Transesterification): The dicarboxylic acid reacts with a diol (excess) to form hydroxy-terminated oligomers.[1] Water is the byproduct.

  • Stage II (Polycondensation): High temperature and high vacuum drive the removal of excess diol, linking oligomers into high-molecular-weight chains.[1]

Isomerization Dynamics: 1,4-CHDA exists as cis (boat/twist-boat) and trans (chair) isomers.[1] The trans isomer is thermodynamically more stable and yields higher crystallinity. Commercial 1,4-CHDA is typically a mixture (e.g., 30:70 cis:trans).[1] Isomerization can occur during high-temperature synthesis, often shifting toward the equilibrium trans-rich state [3].

Visualizing the Synthesis Workflow

G Start Raw Materials (1,4-CHDA + Diol) Cat Catalyst Addition (Ti(OiPr)4 or Sn(Oct)2) Start->Cat Stage1 Stage I: Esterification 180-200°C, N2 flow (-H2O) Cat->Stage1 Oligomer Oligomer Formation (Mn ~500-1000 Da) Stage1->Oligomer  90-95% Conv. Stage2 Stage II: Polycondensation 230-250°C, <1 mbar Vacuum (-Excess Diol) Oligomer->Stage2 End Final Polyester (High MW, Semicrystalline) Stage2->End Isom Isomerization Control (Cis -> Trans shift) Isom->Stage2  Thermal Influence

Figure 1: Step-growth polymerization workflow for 1,4-CHDA polyesters. Note the critical transition from atmospheric pressure (Stage I) to high vacuum (Stage II).[1]

Detailed Synthesis Protocol

Target Polymer: Poly(1,4-butylene 1,4-cyclohexanedicarboxylate) (PBCE) Scale: Laboratory (100 g theoretical yield)[1]

A. Reagents & Equipment[1][3][4][5]
ComponentSpecificationPurpose
Monomer A 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)High purity (>99%), typically trans-rich.[1]
Monomer B 1,4-Butanediol (BDO)Diol linker.[1] Used in 1.2:1 to 1.5:1 molar excess.
Catalyst Titanium(IV) isopropoxide (TIPO)200–500 ppm.[1] Highly active for aliphatic esters.[1]
Antioxidant Irganox 1010 (Optional)0.1 wt%.[1] Prevents yellowing at high temp.[1]
Equipment 3-neck flask, mechanical stirrer (high torque), N2 inlet, vacuum pump (<1 mbar), Dean-Stark trap or distillation column.[1]
B. Step-by-Step Methodology

Step 1: Melt Esterification (Oligomerization) [1]

  • Charging: Into a 250 mL 3-neck round-bottom flask, charge 0.50 mol of 1,4-CHDA (86.1 g) and 0.60 mol of 1,4-Butanediol (54.1 g).

    • Why Excess Diol? To ensure all acid groups are capped with hydroxyls, preventing acid-terminated chains that cannot grow in Stage II.[1]

  • Inerting: Purge the system with Nitrogen (

    
    ) for 15 minutes to remove oxygen.
    
  • Heating: Heat the mixture to 160°C in an oil bath with mechanical stirring (150 rpm). The mixture will become a slurry, then a clear melt.

  • Catalysis: Once melted, inject Titanium(IV) isopropoxide (approx. 20-30

    
    ).[1]
    
  • Reaction: Gradually increase temperature to 200°C over 1 hour. Water will distill off.[1]

    • Checkpoint: Maintain

      
       flow to drive off water. Reaction is considered complete when water evolution ceases (approx. 95% of theoretical water volume).
      

Step 2: Polycondensation (Molecular Weight Build) [1]

  • Temperature Ramp: Increase bath temperature to 240–250°C .

    • Critical Alert (Unsaturated Variant): If using unsaturated 1,4-cyclohexenedicarboxylic acid, DO NOT exceed 210°C .[1] Higher temperatures will trigger thermal crosslinking (gelation) of the double bonds.

  • Vacuum Application: Slowly reduce pressure over 30–45 minutes.

    • Goal: Prevent "bumping" of the melt. Target final pressure: < 0.5 mbar (0.5 hPa) .

  • Reaction: Hold at high vacuum/high temperature for 2–4 hours.

    • Observation: The torque on the stirrer will increase significantly as viscosity rises (Weisenberg effect).

  • Termination: When the melt climbs the stirrer rod (or torque limit is reached), break vacuum with

    
    .
    
  • Harvesting: Pour the viscous melt onto a Teflon sheet or into ice-cold methanol for precipitation (if purification is needed).

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated against the following criteria:

MethodParameterTarget Outcome
1H NMR (CDCl3/TFA)Cis/Trans RatioSignals at

2.3 (trans) vs 2.5 (cis) ppm.[1] Confirm isomerization status.
DSC Thermal Transitions

typically 130–160°C (depending on trans content).[1]

approx. -40°C to 10°C.
GPC/SEC Molecular Weight

g/mol ; PDI < 2.5 for successful polycondensation.[1]
Colorimetry Yellowness IndexClear/White.[1] Yellowing indicates oxidation (check

seal).[1]
Visualizing Structure-Property Relationships

The cis/trans ratio is the "tuning knob" for these materials.

Logic Trans High Trans Content (>80%) Prop1 High Melting Point (>150°C) Trans->Prop1 Better Packing Prop2 Slow Hydrolysis (Long-term implants) Trans->Prop2 Cis High Cis Content (>50%) Prop3 Amorphous/Low Tm Cis->Prop3 Steric Hinderance Prop4 Fast Erosion (Rapid release) Cis->Prop4

Figure 2: Impact of stereochemistry on material properties.[1] Researchers can control degradation rates by selecting specific isomer ratios of the starting 1,4-CHDA [4].[1]

Troubleshooting & Optimization

  • Problem: Low Molecular Weight (Brittle Polymer)

    • Root Cause:[1][3][4][5] Stoichiometry imbalance or insufficient vacuum.[1]

    • Fix: Ensure the vacuum is <1 mbar. If vacuum is poor, the equilibrium cannot shift. Ensure accurate weighing of the diol excess.

  • Problem: Gelation (Insoluble chunks)

    • Root Cause:[1][3][4][5] Overheating or trace oxygen causing crosslinking (especially if using unsaturated monomers).

    • Fix: Add antioxidant (Irganox).[1] Lower Stage II temperature by 10°C and extend time.

  • Problem: Discoloration (Brown/Yellow)

    • Root Cause:[1][3][4][5] Titanium catalyst degradation or oxidation.[1]

    • Fix: Switch to Tin(II) Octoate (though slower) or improve

      
       purging.
      

References

  • Göpferich, A. (1996).[1] Mechanisms of polymer degradation and erosion. Biomaterials, 17(2), 103-114.[1]

  • Berti, C., et al. (2010).[1] Bio-based polyesters: Synthesis and properties of poly(1,4-cyclohexylene 2,5-furandicarboxylate). Polymer, 51(20), 4667-4672.[1]

  • Papaspyrides, C. D., & Vouyiouka, S. N. (2009).[1] Solid State Polymerization.[1] Wiley-Interscience. (Detailed kinetics on transesterification).

Sources

Application Note: Synthesis of Functional Polyamides Using Cyclohexenedicarboxylic Acid (CHDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of polyamides utilizing cis-4-cyclohexene-1,2-dicarboxylic acid (CHDA) —specifically the unsaturated derivative often known as tetrahydrophthalic acid. Unlike its saturated counterpart (1,4-cyclohexanedicarboxylic acid), which is used for high-crystallinity engineering plastics, the unsaturated cyclohexene variant is selected for its reactive double bond. This unsaturation provides a critical handle for post-polymerization functionalization (crosslinking, epoxidation) and bio-based derivatization (via Diels-Alder routes).

Key Technical Distinction:

  • Saturated (1,4-CHDA): High

    
    , semi-crystalline, used for thermal stability.
    
  • Unsaturated (4-cyclohexene-1,2-dicarboxylic acid): Reactive backbone, lower

    
    , requires strict thermal control during synthesis to prevent premature crosslinking.
    

Monomer Chemistry & Selection

The primary monomer of interest is cis-4-cyclohexene-1,2-dicarboxylic acid , typically derived from the hydrolysis of cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) .

Monomer Specifications
ParameterSpecificationCritical Note
CAS Number 88-98-2 (Acid) / 85-43-8 (Anhydride)Ensure acid form is used for salt preparation; Anhydride requires hydrolysis first.
Molecular Weight 170.16 g/mol --
Stereochemistry cis-configurationThe cis form introduces a "kink" in the polymer chain, reducing crystallinity compared to trans-isomers.
Purity >99.0%Impurities (maleic anhydride traces) can terminate chains early.
Thermal Limit

Above this, the double bond risks thermal oxidation or crosslinking.[1]

Synthesis Protocol: Melt Polycondensation via Nylon Salt

Objective: Synthesize Poly(hexamethylene tetrahydrophthalamide) (PA 6-THPA) while retaining the backbone unsaturation.

Rationale: We utilize the Nylon Salt Method rather than direct acid-amine mixing. This ensures perfect 1:1 stoichiometry, which is the single most critical factor for achieving high molecular weight in step-growth polymerization.

Reagents
  • Monomer A: cis-4-cyclohexene-1,2-dicarboxylic acid (17.02 g, 0.1 mol).

  • Monomer B: 1,6-Diaminohexane (Hexamethylenediamine, HMDA) (11.62 g, 0.1 mol).

  • Solvent: Ethanol (100 mL) and Deionized Water (20 mL).

  • Catalyst: Sodium hypophosphite (0.1 wt% relative to polymer) – prevents thermal degradation.

Workflow Diagram

G cluster_control Critical Control Points Start Reagent Preparation SaltPrep Salt Formation (Ethanol/Water, 60°C) Start->SaltPrep Mix Equimolar Filtration Isolation & Drying (Vacuum, 50°C) SaltPrep->Filtration Precipitation CCP1 Stoichiometry (1:1) SaltPrep->CCP1 Autoclave Pre-Polymerization (200°C, N2, 1 hr) Filtration->Autoclave Charge Reactor Vacuum Melt Polycondensation (230°C, <1 mbar, 2 hr) Autoclave->Vacuum Remove H2O Quench Quenching & Pelletizing Vacuum->Quench Extrude CCP2 Temp < 240°C (Protect Alkene) Vacuum->CCP2

Caption: Step-wise synthesis workflow emphasizing thermal limits to protect the cyclohexene double bond.

Detailed Procedure
Phase 1: Preparation of the Nylon Salt
  • Dissolution: Dissolve 17.02 g of cyclohexenedicarboxylic acid in 80 mL of warm ethanol (

    
    ). In a separate beaker, dissolve 11.62 g of HMDA in 20 mL of ethanol.
    
  • Mixing: Slowly add the diamine solution to the acid solution with vigorous stirring. The reaction is exothermic.

  • Precipitation: The "THPA-HMDA Salt" will precipitate as a white powder. If no precipitate forms, cool the solution to

    
     overnight.
    
  • Filtration: Filter the salt and wash twice with cold ethanol to remove non-stoichiometric residues.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
    • QC Check: Measure pH of a 1% aqueous solution of the salt. It should be

      
      .
      
Phase 2: Melt Polycondensation
  • Charging: Load 20 g of the dried salt and the catalyst into a glass polymerization tube equipped with a nitrogen inlet and a vacuum outlet.

  • Purging: Cycle vacuum and nitrogen (

    
    ) 3 times to remove all oxygen. Oxygen at high temperature will crosslink the double bonds immediately. 
    
  • Oligomerization: Heat the tube to

    
     under a slow stream of 
    
    
    
    . Hold for 1 hour. Water vapor will evolve; ensure the condenser is active.
  • Polycondensation:

    • Increase temperature to

      
       . (Do not exceed 
      
      
      
      ).
    • Apply vacuum gradually over 30 minutes to reach

      
      .
      
    • Hold vacuum for 2 hours to drive molecular weight build-up.

  • Termination: Break vacuum with

    
    , cool to room temperature, and recover the polymer.
    

Structure-Property Analysis

The resulting polyamide (PA 6-THPA) differs significantly from standard PA 6,6 due to the cyclic, unsaturated backbone.

Comparative Data Table
PropertyPA 6,6 (Standard)PA 6-THPA (Unsaturated)Mechanism

(Glass Transition)


Cyclic ring restricts chain rotation, increasing stiffness.

(Melting Point)


cis-conformation disrupts crystal packing, lowering

.
Solubility Formic Acid, m-CresolDMF, DMSO, m-CresolLower crystallinity improves solubility in polar aprotic solvents.
Reactivity InertActive (Alkene)Double bond available for post-modifications.
Post-Polymerization Functionalization Logic

The primary value of using cyclohexenedicarboxylic acid is the ability to modify the polymer after synthesis.

P cluster_rxn Functionalization Pathways Base PA 6-THPA (Alkene Backbone) Route1 Thermal Crosslinking (>250°C) Base->Route1 Route2 Epoxidation (mCPBA / H2O2) Base->Route2 Route3 Radical Grafting (Maleic Anhydride) Base->Route3 Result1 Thermoset Network (High Heat Deflection) Route1->Result1 Result2 Adhesive/Coating (Polar Functionality) Route2->Result2 Route3->Result2

Caption: Strategic pathways for modifying the unsaturated polyamide backbone.

Troubleshooting & Quality Control

Common Failure Modes
  • Gelation during Synthesis:

    • Cause: Temperature exceeded

      
       or oxygen leak caused radical crosslinking of the double bond.
      
    • Solution: Strictly maintain

      
       and ensure rigorous 
      
      
      
      purge.
  • Low Molecular Weight (Brittle Polymer):

    • Cause: Stoichiometric imbalance.

    • Solution: Recrystallize the Nylon Salt to ensure exactly 1:1 acid:amine ratio before polymerization.

  • Discoloration (Yellowing):

    • Cause: Oxidation of the alkene or amine.

    • Solution: Add antioxidant (e.g., Irganox 1098) at 0.5 wt% during the salt stage.

Validation Method (NMR)

Dissolve 10 mg of polymer in deuterated DMSO or TFA-d.

  • Target Signal: Look for olefinic protons (

    
    ) at 
    
    
    
    .
  • Interpretation: Retention of this peak confirms the double bond survived the polymerization. Disappearance suggests crosslinking or saturation.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for step-growth stoichiometry and kinetics).

  • Pirguliyeva, M.S. (2018). Synthesis of Polyamidoimides from Rosin Adduct with Anhydride of cis-4-cyclohexene-1,2-dicarboxylic Acid.[2] Processes of Petrochemistry and Oil Refining, 19(4), 422-428. (Specific protocol for rosin-based unsaturated polyamides).

  • Zhang, T., et al. (2000).[3] Synthesis and properties of poly(1,4-cyclohexanedicarboxylic anhydride). Polymer Bulletin, 45, 223–229.[3] (Comparative reference for saturated CHDA polymerization behavior).

  • Ebata, H., et al. (2020). Synthesis and Characterization of Unsaturated Biobased-Polyamides from Plant Oil. ACS Sustainable Chemistry & Engineering. (Context for bio-based unsaturated polyamide thermal properties).

Sources

High-pressure hydrogenation of terephthalic acid to cyclohexenedicarboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the hydrogenation of Terephthalic Acid (TPA) to 1,4-Cyclohexanedicarboxylic Acid (CHDA) .[1][2][3][4]

Executive Summary & Application Context

1,4-Cyclohexanedicarboxylic acid (CHDA) is a critical aliphatic building block in drug discovery and high-performance polymers.[2] Unlike its aromatic precursor (Terephthalic Acid, TPA), CHDA offers distinct stereochemical opportunities (cis/trans isomerism) and improved solubility profiles for pharmaceutical intermediates.[2]

Critical Distinction: While the user query mentions cyclohexenedicarboxylic acid (the alkene intermediate), this species is thermodynamically unstable under standard hydrogenation conditions. It rapidly reduces to the fully saturated cyclohexanedicarboxylic acid (CHDA). This protocol focuses on the synthesis of CHDA, while addressing the mechanistic transient nature of the alkene.

Key Challenges
  • Stereoselectivity: Controlling the cis (kinetic) vs. trans (thermodynamic) ratio.[2]

  • Solubility: TPA is poorly soluble in water/solvents at room temperature, requiring high-temperature processing.[2]

  • Safety: Operation involves high-pressure hydrogen (>50 bar) at elevated temperatures (>150°C).[2]

Reaction Mechanism & Thermodynamics

The reduction of the benzene ring in TPA is a stepwise process. The aromaticity of the ring provides significant stability, requiring high energy (pressure/temperature) to overcome the activation barrier. Once the first double bond is hydrogenated, the resonance energy is lost, and subsequent reductions to the diene and monoene (cyclohexene derivative) proceed rapidly to the fully saturated cyclohexane.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise reduction and the stereochemical divergence.

G TPA Terephthalic Acid (Aromatic) Dihydro Dihydro-TPA (Diene Intermediate) TPA->Dihydro + H2 (Slow, RDS) Tetrahydro Tetrahydro-TPA (Cyclohexene deriv.) Dihydro->Tetrahydro + H2 (Fast) CisCHDA cis-CHDA (Kinetic Product) Tetrahydro->CisCHDA + H2 (Major path) TransCHDA trans-CHDA (Thermodynamic Product) Tetrahydro->TransCHDA + H2 (Minor path) CisCHDA->TransCHDA Isomerization (High T / Catalyst)

Caption: Stepwise hydrogenation pathway of TPA. The initial loss of aromaticity is the Rate-Determining Step (RDS).

Experimental Protocol

Safety Warning: This protocol involves Class 4 Hydrogenation hazards. Operations must be conducted in a blast-proof bay or behind a heavy shield.[2] Grounding of all equipment is mandatory to prevent static discharge.

Equipment & Reagents[2][4][5]
  • Reactor: 300 mL - 1 L Hastelloy or Stainless Steel (316) High-Pressure Autoclave (e.g., Parr Instrument).

  • Catalyst: 5% Ruthenium on Carbon (Ru/C) or 5% Palladium on Carbon (Pd/C).[2][5]

    • Note: Ru/C is preferred for aqueous solvents due to better resistance to poisoning and higher activity for ring hydrogenation.

  • Solvent: Deionized Water (Green chemistry standard) or Acetic Acid (increases solubility).[2]

  • Substrate: Terephthalic Acid (TPA), >99% purity.[2][6]

Standard Operating Procedure (SOP)
Step 1: Reactor Loading[2]
  • Catalyst Wetting: To prevent ignition (pyrophoric hazard), pre-wet the Ru/C catalyst (5 wt% loading relative to substrate) with water in a beaker before transferring to the reactor.

  • Slurry Preparation: Add TPA (e.g., 50 g) and solvent (e.g., 200 mL water) to the reactor.[2] TPA will remain as a slurry at room temperature.[2]

  • Sealing: Inspect O-ring (PTFE or Viton), seat the head, and torque bolts in a star pattern.[2]

Step 2: Purging (Oxygen Removal)[2]
  • Pressurize with Nitrogen (N2) to 10 bar.[2] Vent to atmospheric pressure.[2][7] Repeat 3 times.

  • Pressurize with Hydrogen (H2) to 10 bar. Vent. Repeat 2 times.

    • Goal: Reduce O2 concentration to <10 ppm to prevent explosive mixtures.

Step 3: Reaction[7][8]
  • Pressurization: Charge H2 to 50 bar (725 psi) .

  • Heating: Heat reactor to 150°C - 180°C .

    • Insight: As temperature rises, TPA solubility increases significantly, allowing interaction with the heterogeneous catalyst.

    • Pressure Check: Pressure will rise due to heating (Ideal Gas Law) but then drop as H2 is consumed.[2] Maintain pressure by connecting to a ballast tank or constant pressure regulator.[2]

  • Agitation: Set stirrer to >800 RPM. Mass transfer of H2 into the liquid phase is critical.

  • Duration: Run for 4-6 hours until H2 uptake ceases.

Step 4: Workup & Purification[2]
  • Cooling: Cool reactor to <40°C.

  • Venting: Slowly vent H2 to a fume hood exhaust. Purge once with N2.[2]

  • Filtration: Filter the warm mixture to remove the Ru/C catalyst.

    • Caution: Filter cake (spent catalyst) can be pyrophoric.[2] Keep wet and dispose of in a designated waste container.

  • Crystallization:

    • Acidify filtrate (if alkaline solvent used) or concentrate via rotary evaporation.[2]

    • Cool to 4°C to crystallize CHDA.

    • Isomer Separation (Optional): Trans-CHDA is less soluble than cis-CHDA.[2] Recrystallization from water enriches the trans isomer.

Optimization & Data Analysis

Catalyst Performance Comparison
CatalystSolventTemp (°C)Pressure (bar)Conversion (%)Selectivity (cis:trans)Notes
5% Ru/C Water15050>9970:30Best general activity.[2]
5% Pd/C Water200709540:60Requires higher T; promotes isomerization to trans.[2]
Rh/C Water10040>9985:15High cis-selectivity, expensive.[2]
Workflow Visualization (DOT)

Workflow Start Start: TPA Slurry Purge N2/H2 Purge Cycles (Safety Critical) Start->Purge Heat Heat to 160°C (Solubilization) Purge->Heat React Reaction: 50 bar H2 (High agitation) Heat->React Filter Hot Filtration (Catalyst Recovery) React->Filter Cool to 60°C Cryst Crystallization (Product Isolation) Filter->Cryst End CHDA Product Cryst->End

Caption: Operational workflow for the batch hydrogenation of TPA.

Critical Troubleshooting (Self-Validating Systems)

  • Problem: Low Conversion.

    • Diagnostic: Check H2 uptake curve.[2] If flat, catalyst may be poisoned or agitation is insufficient (mass transfer limitation).[2]

    • Fix: Increase RPM; ensure TPA purity (sulfur/halides poison Ru).

  • Problem: High Trans Isomer Content (when Cis is desired).

    • Cause: Reaction temperature too high or reaction time too long (allowing thermodynamic equilibration).[2]

    • Fix: Stop reaction immediately upon H2 uptake cessation; lower temperature.[2]

References

  • Vertex AI Search. (2023).[2] Method for preparing terephthalic acid by hydrogenation. Link

  • Wikipedia. (2023).[2] 1,4-Cyclohexanedicarboxylic acid.[1][2][3][4][6][9][10] Link[1][2]

  • ACS Catalysis. (2022).[2] One-Pot Conversion of Polyethylene Terephthalate into 1,4-Cyclohexanedicarboxylic Acid. Link

  • H.E.L Group. (2023).[2] Hydrogen Safety in Chemistry. Link

  • Asian Publication Corp. (2019).[2] Catalytic Hydrogenation Products of Aromatic Dicarboxylic Acids. Link

Sources

Application Note: A Robust HPLC-UV Method for Purity Analysis of Cyclohexenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of purity and the separation of isomers of cyclohexenedicarboxylic acid. This guide is intended for researchers, quality control analysts, and drug development professionals who require a robust method to assess the quality of cyclohexenedicarboxylic acid, a key building block in various chemical syntheses. The protocol herein is designed to be self-validating through rigorous system suitability checks and is grounded in established chromatographic principles and regulatory standards.

Introduction and Scientific Principle

Cyclohexenedicarboxylic acid and its isomers are important intermediates in the synthesis of polymers, resins, and active pharmaceutical ingredients (APIs). The isomeric purity (including positional and stereoisomers, such as cis/trans isomers) can significantly impact the physicochemical properties, reactivity, and safety profile of the final product. Therefore, a precise and reliable analytical method is crucial for quality control.

High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolving power and sensitivity.[1] This method employs reverse-phase HPLC , where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture.

Causality of Method Choices:

  • Analyte Polarity: Cyclohexenedicarboxylic acid is a polar, ionizable molecule. To achieve good retention and peak shape on a C18 column, its ionization must be controlled. This is accomplished by acidifying the mobile phase.[2] The low pH suppresses the deprotonation of the carboxylic acid groups, rendering the molecule less polar and increasing its interaction with the nonpolar stationary phase.

  • UV Detection: The carboxylic acid functional group possesses a chromophore that absorbs UV light at low wavelengths, typically around 200-210 nm.[3][4] While this absorbance is not as strong as in molecules with aromatic rings, it is sufficient for purity analysis at typical concentrations.[3] The selection of a low wavelength necessitates the use of high-purity solvents with low UV cutoff values, such as acetonitrile and HPLC-grade water, to minimize baseline noise.[5][6]

  • Isomer Separation: The subtle differences in the spatial arrangement and polarity between isomers of cyclohexenedicarboxylic acid allow for their separation on a high-efficiency HPLC column.[7][8][9] The choice of stationary phase and mobile phase composition is optimized to maximize the resolution between the main component and its potential isomeric impurities.

Materials and Instrumentation

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade, UV cutoff ≤ 190 nm.

  • Water: HPLC or Milli-Q grade.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher, ~85%.

  • Cyclohexenedicarboxylic Acid Reference Standard: High purity (≥99.5%).

  • Cyclohexenedicarboxylic Acid Sample: The material to be tested.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Column C18 Reverse-Phase Column, 4.6 x 150 mm, 3.5 µm particle size (or similar)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileComposition: Isocratic, 85:15 (A:B) v/v (Adjust as needed)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes (or until all impurity peaks have eluted)

Experimental Protocol

Workflow Diagram

The overall analytical process from sample preparation to final result is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (e.g., 50:50 Water/ACN) A->B C Sonicate to Dissolve B->C D Filter with 0.45 µm Syringe Filter C->D E Equilibrate HPLC System with Mobile Phase D->E Transfer to Vials F Perform System Suitability Test (SST) E->F G Inject Samples F->G H Acquire Chromatographic Data G->H I Integrate Peaks H->I J Calculate Purity (Area % Method) I->J K Generate Report J->K

Caption: Workflow for Cyclohexenedicarboxylic Acid Purity Analysis.

Preparation of Solutions
  • Mobile Phase (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing ~500 mL of HPLC-grade water. Dilute to the mark with water and mix well. Filter through a 0.45 µm filter before use.

  • Diluent: A mixture of Water and Acetonitrile (50:50 v/v) is recommended.

  • Reference Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the Cyclohexenedicarboxylic Acid Reference Standard into a 50 mL volumetric flask. Add ~30 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with diluent and mix.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution, using the sample to be tested.

System Suitability Testing (SST) - A Self-Validating System

Before any sample analysis, the performance of the chromatographic system must be verified.[10][11] This is a mandatory step to ensure the trustworthiness of the results.[12][13] Inject the Reference Standard Solution five times consecutively. The results must meet the criteria in Table 2.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or analyte interaction.
Theoretical Plates (N) > 2000Measures column efficiency and indicates the sharpness of the peak.[14]
Repeatability (%RSD) %RSD of peak areas ≤ 2.0%%RSD of retention times ≤ 1.0%Demonstrates the precision of the injector and pumping system over multiple injections.[12]
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurity/isomer (if present in standard)Ensures baseline separation of adjacent peaks, which is critical for accurate quantification.[12]

Expert Insight: Failure to meet SST criteria often points to issues like a void in the column, a leak in the system, or improperly prepared mobile phase. Do not proceed with sample analysis until the system passes SST.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in Section 3.3.

  • Once SST criteria are met, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Inject the Reference Standard Solution after every 6-10 sample injections to bracket the samples and verify system stability.

Data Analysis and Purity Calculation

Purity is typically determined using the area percent method, which assumes that all components have a similar UV response at the detection wavelength.

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Integrate all peaks in the chromatogram, excluding those from the blank and any solvent front peaks. The total area is the sum of the main cyclohexenedicarboxylic acid peak and all impurity peaks.

Method Validation Principles

To ensure the method is suitable for its intended purpose, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by achieving good resolution between the main peak and all potential impurities.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range (e.g., 0.1 to 1.0 mg/mL).

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a sample with known amounts of impurities.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval (as demonstrated in the SST).

    • Intermediate Precision: Assesses the effect of random events within the laboratory (different days, different analysts, different equipment).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C column temperature, slight changes in mobile phase pH).

Conclusion

This application note provides a comprehensive and robust HPLC-UV method for determining the purity of cyclohexenedicarboxylic acid. By incorporating system suitability tests and adhering to established validation principles, this protocol ensures the generation of accurate, reliable, and trustworthy data essential for quality control and regulatory compliance in the pharmaceutical and chemical industries.

References

  • HELIX Chromatography. HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes. [Link]

  • Nakashima, K., & Hayakawa, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4837. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • SIELC Technologies. Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

  • Rybalkina, E. Y., et al. (2015). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Chirality, 27(8), 529-535. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. [Link]

  • Kim, H. Y., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Korean Journal for Food Science of Animal Resources, 37(5), 726–734. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 1,4 Cyclohexanedicarboxylic Acid. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Sarkar, A. B., & Kochak, G. M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 59(3), 305-312. [Link]

  • ResearchGate. UV-vis absorption spectra. [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • eGyanKosh. IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY. [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link]

  • ResearchGate. Typical UV spectra of the different compound types. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

Application Note: Determination of Hexahydrophthalic Acid in Human Urine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This application note presents a robust and sensitive method for the quantitative determination of hexahydrophthalic acid (HHPA), a metabolite of hexahydrophthalic anhydride, in human urine. The protocol employs enzymatic hydrolysis, solid-phase extraction (SPE), and subsequent derivatization followed by analysis using gas chromatography-mass spectrometry (GC-MS). This method is designed for researchers, scientists, and drug development professionals involved in occupational exposure monitoring, toxicological studies, and pharmacokinetic analysis. The detailed procedures for sample preparation, instrument configuration, and method validation are provided to ensure reliable and reproducible results.

Introduction: The Rationale for Monitoring HHPA

Hexahydrophthalic anhydride (HHPA) is widely used as a hardening agent in epoxy resins, which are integral to various industrial applications, including paints, coatings, and electrical components.[1] Occupational exposure to HHPA is a significant health concern as it is a known sensitizer that can lead to respiratory and skin sensitization in workers.[2] Monitoring the exposure to HHPA is crucial for ensuring workplace safety and preventing occupational diseases.

The determination of HHPA in urine serves as a reliable biomarker for assessing exposure levels.[3] Following exposure, HHPA is metabolized in the body to hexahydrophthalic acid (HHP acid), which is then excreted in the urine.[4] A strong correlation exists between the concentration of HHPA in the air and the levels of HHP acid in post-shift urine samples, making urinary HHP acid a suitable index for biological monitoring.[3][4]

Gas chromatography (GC) coupled with mass spectrometry (MS) offers a highly selective and sensitive analytical platform for the quantification of HHP acid in complex biological matrices like urine.[5] However, due to the low volatility and polar nature of HHP acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[6][7] This application note provides a comprehensive workflow, from sample collection to data analysis, for the accurate determination of HHP acid in urine.

Experimental Principle: A Multi-Step Approach

The analytical strategy for determining HHP acid in urine involves several key steps designed to isolate the analyte from the complex urine matrix, enhance its detectability, and ensure accurate quantification.

dot

Derivatization_Reaction cluster_reactants cluster_products HHPA Hexahydrophthalic Acid (R-COOH) Ester Methyl Hexahydrophthalate (R-COOCH₃) HHPA->Ester Esterification BF3_MeOH BF₃·CH₃OH BF3_MeOH->Ester

Figure 2: Derivatization of hexahydrophthalic acid to its methyl ester.

Protocol:

  • Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at 40°C.

  • Add 100 µL of boron trifluoride-methanol solution to the dried residue.

  • Cap the tube tightly and heat at 60°C for 15 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of ultrapure water and 200 µL of ethyl acetate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been found to be suitable for the analysis of derivatized HHP acid. However, optimization may be required for different instrument configurations.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (HHPA) m/z 81 (or other appropriate ion)
Qualifier Ions (HHPA) To be determined from mass spectrum
Quantifier Ion (d6-HHPA) m/z 87 (or other appropriate ion)

Method Validation

A thorough method validation is essential to ensure the reliability of the analytical data. T[8][9]he validation should be performed in accordance with established guidelines, such as those from the U.S. Food and Drug Administration (FDA).

[10]#### 6.1. Key Validation Parameters

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. T[8]his is assessed by analyzing blank urine samples from unexposed individuals.

  • Linearity and Range: The calibration curve should be linear over the expected concentration range of HHP acid in urine. A minimum of five non-zero standards should be used to construct the curve.

  • Accuracy and Precision: Accuracy is determined by the agreement between the measured concentration and the true concentration. Precision is the degree of agreement among individual measurements. B[8]oth should be assessed at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. *[11][12] Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of HHP acid in urine should be evaluated under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term frozen storage).

[10]### 7. Data Analysis and Interpretation

Quantification is performed by integrating the peak areas of the quantifier ions for HHP acid and the internal standard (d6-HHPA). A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of HHP acid in the unknown samples is then calculated from this curve. Urinary creatinine levels should also be measured to normalize the HHP acid concentrations, which helps to account for variations in urine dilution.

The gas chromatography-mass spectrometry method detailed in this application note provides a reliable and sensitive approach for the determination of hexahydrophthalic acid in human urine. The comprehensive sample preparation protocol, including enzymatic hydrolysis, solid-phase extraction, and derivatization, ensures the effective isolation and detection of the analyte from a complex biological matrix. This method is a valuable tool for occupational health monitoring and toxicological research, enabling the accurate assessment of exposure to hexahydrophthalic anhydride.

References

  • Biotage. (2023, February 2). Urine hydrolysis: how did I choose which enzyme to use? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Jönsson, B. A. G., Welinder, H., & Skarping, G. (1995). Method for the biological monitoring of hexahydrophthalic anhydride by the determination of hexahydrophthalic acid in urine using gas chromatography and selected-ion monitoring.
  • Lee, J. E., Lee, S. H., & Kim, S. H. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 859-872.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Lindh, C. H., Jönsson, B. A. G., & Welinder, H. (1995). Occupational exposure to hexahydrophthalic anhydride: air analysis, percutaneous absorption, and biological monitoring. International archives of occupational and environmental health, 67(6), 389-396.
  • Martinez-Morales, I., et al. (2022). Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry. International Journal of Molecular Sciences, 23(20), 12281.
  • MyADLM. (2018, March 1). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6791, Hexahydrophthalic acid. Retrieved from [Link].

  • Pfäffli, P., Savolainen, H., & Keskinen, H. (1991). Determination of methyltetrahydrophthalic anhydride in air using gas chromatography with electron-capture detection. Analyst, 116(7), 723-725.
  • Ragaini, E., et al. (2019). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 12(1), 22-28.
  • Safford, B. E. (2007). Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS Journal, 9(1), E118–E124.
  • Schievano, E., et al. (2014). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Molecules, 19(12), 21138-21151.
  • Skarping, G., Dalene, M., & Lind, P. (1989). Determination of hexahydrophthalic anhydride in air using gas chromatography.
  • Törnqvist, M., Svartengren, M., & Ericson, P. (1991). Hexahydrophthalic acid in urine as an index of exposure to hexahydrophthalic anhydride. International archives of occupational and environmental health, 63(4), 255-258.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2022).
  • Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis.
  • Zhang, Z., et al. (2012). Development and Validation of Urine-based Peptide Biomarker Panels for Detecting Bladder Cancer in a Multi-center Study. Clinical Cancer Research, 18(19), 5125–5134.

Sources

Enhancing Polymer Weatherability with Cyclohexenedicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The longevity and performance of polymeric materials under environmental stress are critical for a vast range of applications. This guide provides an in-depth technical overview of the role of cyclohexenedicarboxylic acid (CHDA) as a foundational monomer for synthesizing weatherable polymers, particularly polyesters and polyurethanes. We will explore the fundamental chemical principles that impart superior photo-oxidative stability to CHDA-based polymers compared to their aromatic counterparts. This document provides detailed experimental protocols for the synthesis of CHDA-based polyesters and their subsequent evaluation for weatherability, offering researchers and materials scientists a practical framework for developing durable, high-performance polymers.

Introduction: The Challenge of Polymer Weathering

Polymeric materials are susceptible to degradation when exposed to environmental factors, a phenomenon broadly termed "weathering." The primary drivers of this degradation are ultraviolet (UV) radiation from sunlight, moisture, and temperature fluctuations.[1] UV radiation, in particular, can initiate photo-oxidative reactions that lead to chain scission, cross-linking, and the formation of chromophores.[1] These chemical changes manifest as undesirable physical deterioration, including:

  • Loss of Mechanical Integrity: Embrittlement, reduced tensile strength, and loss of impact resistance.[2][3]

  • Aesthetic Degradation: Color fading, yellowing, and loss of surface gloss.[1]

  • Surface Defects: Cracking, chalking, and crazing.[2]

Traditionally, aromatic dicarboxylic acids, such as terephthalic acid (TPA) and isophthalic acid (IPA), have been cornerstone monomers in the production of high-performance polyesters and polyurethanes. However, the inherent presence of phenyl rings in these structures makes them susceptible to UV absorption, which can trigger photodegradation pathways, leading to yellowing and a decline in physical properties over time.[4]

Cyclohexenedicarboxylic acid (CHDA), a cycloaliphatic dicarboxylic acid, offers a compelling alternative. By replacing the aromatic ring with a saturated cyclohexane ring in the polymer backbone, the primary mechanism for UV absorption is eliminated, leading to significantly improved photo-oxidative stability and, consequently, enhanced weatherability.[4] This guide will elucidate the mechanisms behind this enhanced stability and provide practical protocols for its implementation and evaluation.

Mechanism of Action: Why Cycloaliphatic Structures Enhance Weatherability

The superior weatherability of polymers incorporating CHDA is fundamentally rooted in the principles of photochemistry. Aromatic rings, present in monomers like TPA and IPA, contain π-electron systems that readily absorb UV radiation in the range of 280-320 nm, which is abundant in natural sunlight. This absorption excites the molecule to a higher energy state, making it susceptible to reactions with oxygen, leading to the formation of free radicals and initiating a cascade of degradation reactions.[1]

In contrast, the saturated cycloaliphatic ring of CHDA lacks these UV-absorbing chromophores.[4] By integrating CHDA into the polymer backbone, the intrinsic UV stability of the material is significantly enhanced. The energy from UV radiation is less likely to be absorbed by the polymer chain itself, thus preventing the initiation of photo-oxidative degradation. This makes CHDA-based polymers inherently more resistant to yellowing, gloss loss, and the deterioration of mechanical properties upon outdoor exposure.

Diagram 1: Photodegradation Pathway Comparison

G cluster_0 Aromatic Polyester (TPA-based) cluster_1 Cycloaliphatic Polyester (CHDA-based) Aromatic Aromatic Ring (in TPA) Excited_A Excited State Aromatic->Excited_A UV Absorption UV_A UV Radiation (280-320 nm) UV_A->Aromatic Radicals_A Free Radical Formation Excited_A->Radicals_A Degradation_A Chain Scission & Cross-linking Radicals_A->Degradation_A Properties_A Yellowing, Gloss Loss, Embrittlement Degradation_A->Properties_A Aliphatic Cycloaliphatic Ring (in CHDA) Stable Stable Polymer Backbone Aliphatic->Stable UV_B UV Radiation (280-320 nm) UV_B->Aliphatic Minimal UV Absorption

Caption: Comparative photodegradation pathways of aromatic vs. cycloaliphatic polyesters.

Application Focus: High-Performance Coatings

The benefits of incorporating CHDA are particularly pronounced in the formulation of high-performance coatings, such as two-component (2K) polyurethane systems used for automotive topcoats, aerospace applications, and industrial maintenance.[4] In these applications, long-term gloss and color retention are paramount. Polyester polyols synthesized with CHDA serve as the resin backbone, which is then cross-linked with an isocyanate. The resulting polyurethane coating exhibits a durable, weather-resistant finish.[4]

Table 1: Comparative Properties of Diacids in Polyester Polyols for Coatings

PropertyAromatic Diacids (e.g., IPA)Linear Aliphatic Diacids (e.g., Adipic Acid)Cycloaliphatic Diacids (e.g., CHDA)
Hardness HighLowIntermediate to High
Flexibility LowHighGood balance
Chemical Resistance GoodModerateGood
Weatherability Moderate (can yellow)PoorExcellent
UV Stability PoorGoodExcellent

This table synthesizes typical performance characteristics discussed in the literature.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a CHDA-based polyester and its subsequent evaluation for weatherability.

Protocol 1: Synthesis of a CHDA-Based Polyester Polyol via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation process to synthesize a hydroxyl-terminated polyester polyol from 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) and 1,6-hexanediol (HD).

Materials and Equipment:

  • 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)

  • 1,6-Hexanediol (HD)

  • Titanium (IV) butoxide (TBT) or other suitable catalyst

  • Nitrogen gas inlet

  • Glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. Purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Charging Reactants: Charge the reactor with 1,4-CHDA and a molar excess of 1,6-hexanediol (e.g., a 1:1.2 molar ratio). The excess diol helps to drive the reaction to completion and ensures hydroxyl end-groups.

  • First Stage (Esterification):

    • Begin stirring and slowly heat the mixture to 180-200°C under a gentle stream of nitrogen.

    • The reactants will melt and the esterification reaction will begin, producing water as a byproduct, which will be collected in the distillation condenser.

    • Hold the temperature until approximately 80-90% of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.[5]

  • Catalyst Addition: Cool the reactor to below 150°C and add the catalyst (e.g., 200-300 ppm of TBT).

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, gradually reduce the pressure to below 5 mbar over a period of 1-2 hours. This will facilitate the removal of excess diol and further drive the polymerization reaction.

    • Monitor the reaction progress by observing the viscosity of the melt (the stirrer torque will increase) or by taking samples for acid number titration.

    • Continue the reaction under high vacuum and temperature until the desired molecular weight or acid number is achieved. This stage can take 4-8 hours.[6]

  • Discharge and Characterization:

    • Once the reaction is complete, cool the reactor to around 150°C and extrude the molten polyester under nitrogen pressure.

    • Characterize the resulting polyester polyol for hydroxyl number, acid number, viscosity, and molecular weight distribution (GPC).

Diagram 2: Experimental Workflow for Polyester Synthesis and Weathering Evaluation

G cluster_synthesis Part A: Polyester Synthesis cluster_weathering Part B: Weathering Evaluation start Charge Reactor (CHDA, Diol) esterification Esterification Stage (180-200°C, N2) Collect Water start->esterification catalyst Add Catalyst (e.g., TBT) esterification->catalyst polycondensation Polycondensation Stage (220-240°C, Vacuum) catalyst->polycondensation end_synthesis Discharge & Characterize (Polyester Polyol) polycondensation->end_synthesis formulate Formulate Coating (Polyester Polyol + Isocyanate) end_synthesis->formulate Use in Coating apply Apply Coating to Panels formulate->apply cure Cure Coating apply->cure initial_eval Initial Characterization (Gloss, Color, Mechanical) cure->initial_eval weathering Accelerated Weathering (ASTM G154 / ISO 4892-3) initial_eval->weathering final_eval Periodic Characterization weathering->final_eval

Caption: Workflow for synthesis and evaluation of weatherable CHDA-based polyester coatings.

Protocol 2: Accelerated Weathering Testing of Polymer Coatings

This protocol outlines the procedure for evaluating the weatherability of a CHDA-based coating using a fluorescent UV accelerated weathering tester, according to ASTM G154.[7][8][9][10]

Materials and Equipment:

  • Coated test panels (e.g., steel or aluminum)

  • Unexposed control panels

  • Fluorescent UV accelerated weathering tester (e.g., QUV) equipped with UVA-340 lamps

  • Glossmeter (60° geometry)

  • Spectrophotometer or colorimeter for CIE Lab* measurements

  • Mechanical testing equipment (e.g., tensile tester, impact tester)

Procedure:

  • Sample Preparation: Prepare at least three replicate coated panels for testing. Keep an equal number of identical panels as unexposed controls, stored in a dark, room-temperature environment.

  • Initial Property Measurement: Before exposure, measure and record the following properties for all test and control panels:

    • Gloss: Measure at three different locations on each panel and calculate the average.

    • Color: Measure the CIE L, a, and b* values.

    • Mechanical Properties (Optional): If using free films, measure initial tensile strength, elongation at break, and impact resistance.

  • Accelerated Weathering Exposure:

    • Mount the test panels in the weathering chamber.

    • Program the chamber to run a suitable cycle, such as ASTM G154 Cycle 1:

      • UV Exposure: 8 hours of UV irradiation using UVA-340 lamps at a black panel temperature of 60°C.

      • Condensation: 4 hours of condensation (lamps off) at a black panel temperature of 50°C.[10]

    • Run the exposure for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic evaluations.

  • Periodic Evaluation:

    • At specified intervals (e.g., every 250 or 500 hours), remove the panels from the chamber.

    • Allow the panels to equilibrate to laboratory conditions for at least 24 hours.

    • Remeasure the gloss and color of the exposed panels and the unexposed controls.

  • Data Analysis and Reporting:

    • Gloss Retention: Calculate the percentage of gloss retention at each interval using the formula: % Gloss Retention = (Gloss_exposed / Gloss_initial) * 100

    • Color Change (ΔE): Calculate the total color difference using the formula: ΔE = sqrt[(ΔL)^2 + (Δa)^2 + (Δb)^2] where ΔL, Δa, and Δb are the differences between the initial and exposed color values.

    • Mechanical Property Retention: Calculate the percentage retention of tensile strength, elongation, etc., compared to the initial values.

    • Plot the property retention data as a function of exposure time to visualize the degradation profile.

Expected Results and Data Interpretation

When comparing a CHDA-based polyester coating to an analogous TPA-based formulation, it is expected that the CHDA system will exhibit significantly better weatherability.

Table 2: Hypothetical Weathering Data Comparison

Exposure HoursPropertyTPA-Based PolyesterCHDA-Based Polyester
0 60° Gloss 9090
ΔE 00
1000 60° Gloss 5582
Gloss Retention 61%91%
ΔE 8.5 (significant yellowing)1.2 (minimal change)
2000 60° Gloss 2075
Gloss Retention 22%83%
ΔE* 15.0 (severe yellowing/fading)2.5 (slight change)

This table represents expected trends based on the superior photo-oxidative stability of cycloaliphatic polyesters.

FTIR Analysis of Degradation:

Fourier-transform infrared (FTIR) spectroscopy can be used to monitor chemical changes during degradation. In polyesters, an increase in the intensity of the carbonyl (C=O) stretching peak (around 1720 cm⁻¹) can indicate oxidation.[11] Concurrently, a decrease in the intensity of C-H stretching peaks (around 2800-3000 cm⁻¹) may suggest chain scission.[12] Comparing the spectra of exposed and unexposed samples can provide mechanistic insights into the degradation process.

Conclusion

The incorporation of cyclohexenedicarboxylic acid as a monomer provides a robust and effective strategy for enhancing the weatherability of polymers. By replacing UV-sensitive aromatic structures with stable cycloaliphatic rings, the resulting polyesters and polyurethanes exhibit superior resistance to photo-oxidative degradation. This translates to improved long-term performance, particularly in demanding outdoor applications where gloss retention, color stability, and mechanical integrity are critical. The protocols outlined in this guide offer a comprehensive framework for the synthesis and evaluation of these advanced, weatherable polymer systems, enabling researchers and developers to create more durable and sustainable materials.

References

  • Performance of CHDA in polyester polyols for weatherable 2K polyurethane coatings. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • ASTM G154 - Accelerated Weathering. (n.d.). ICC Evaluation Service, LLC. Retrieved February 6, 2026, from [Link]

  • Cho, Y.S., et al. (2022). Analysis of Mechanical Property Degradation of Outdoor Weather-Exposed Polymers. Polymers. Retrieved February 6, 2026, from [Link]

  • Nanoscale analysis of the photodegradation of Polyester fibers by AFM-IR. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • ISO Standard 4892-3 on Fl/UV Testing of Plastics Updated. (2024). Atlas-Mts. Retrieved February 6, 2026, from [Link]

  • Effect of cycloaliphatic structure of polyester on the formability and stone-chip resistance for automotive pre-coated metals. (2016). Progress in Organic Coatings. Retrieved February 6, 2026, from [Link]

  • Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Artificial Weathering and Outdoor Exposure of Polyester Coatings. (n.d.). Atlas-Mts. Retrieved February 6, 2026, from [Link]

  • ISO 4892-3 (2024): Plastics -- Methods of exposure to laboratory light sources. (n.d.). Q-Lab. Retrieved February 6, 2026, from [Link]

  • Fiber-Reinforced Polyester Composites with Photoluminescence Sensing Capabilities for UV Degradation Monitoring. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • Analysis of Mechanical Property Degradation of Outdoor Weather-Exposed Polymers. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • ASTM G154. (n.d.). Q-Lab. Retrieved February 6, 2026, from [Link]

  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • μ-FTIR Reflectance Spectroscopy Coupled with Multivariate Analysis: A Rapid and Robust Method for Identifying the Extent of Photodegradation on Microplastics. (2025). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (n.d.). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • ISO 4892-3:2016 Plastics — Methods of exposure to laboratory light sources — Part 3: Fluorescent UV lamps. (2016). International Organization for Standardization. Retrieved February 6, 2026, from [Link]

  • UV Weathering Test Chamber Procedure as per ASTM G154. (2025). Pacorr. Retrieved February 6, 2026, from [Link]

  • Weatherability of Bio-Based versus Fossil-Based Polyurethane Coatings. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • Degradation of Metals, Polymers and Ceramics. (2018). YouTube. Retrieved February 6, 2026, from [Link]

  • Polyester-Based Coatings for Corrosion Protection. (n.d.). Encyclopedia.pub. Retrieved February 6, 2026, from [Link]

  • Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. (n.d.). Professional Plastics. Retrieved February 6, 2026, from [Link]

  • Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • FTIR Study of Degradation Products of Aliphatic Polyester-Carbon Fibres Composites. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • ISO 4892-3 UV Fluorescent Weathering Test for Plastics. (n.d.). Micom Laboratories. Retrieved February 6, 2026, from [Link]

  • Quantitative Spectroscopy to Determine The Effects of Photodegradation On a Model Polyester-Urethane Coating. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Degradation of Mechanical Properties of A-PET Films after UV Aging. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Comparison of light transmittance and color changes between polyurethane and copolyester retainer materials after staining and destaining. (2024). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You? (2025). Q-Lab. Retrieved February 6, 2026, from [Link]

  • UV degradation model for polymers and polymer matrix composites. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • ISO 4892- Methods of exposure to laboratory light sources. (2018). Impact Solutions. Retrieved February 6, 2026, from [Link]

  • Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Analysis of weathering of thermoplastic polyester elastomers—I. Polyether-polyester elastomers. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Composition and Properties of Protective Coatings Made of Biologically-Derived Polyester Reactive Binder. (2021). MDPI. Retrieved February 6, 2026, from [Link]

Sources

Synthesis of metal-organic frameworks with cyclohexenedicarboxylic acid linkers.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthesis, characterization, and functionalization of metal-organic frameworks (MOFs) utilizing cyclohexenedicarboxylic acid (CHDC-ene) linkers.

This guide addresses two primary structural isomers of the linker, as "cyclohexenedicarboxylic acid" can refer to:

  • 4-Cyclohexene-1,2-dicarboxylic acid (1,2-CHDC-ene): The most common isomer (tetrahydrophthalic acid), offering ortho-connectivity and a "kinked" geometry suitable for paddlewheel clusters and helical chains.

  • 2,5-Dihydroterephthalic acid (1,4-CHDC-ene): The para-isomer, an analog of terephthalic acid, used to construct isoreticular structures (e.g., MOF-74 or UiO-66 analogs) with reactive alkene handles.

Application Note: Cyclohexenedicarboxylic Acid MOFs

1. Core Concept & Strategic Value

The incorporation of cyclohexenedicarboxylic acid into MOFs bridges the gap between rigid aromatic linkers (like terephthalic acid) and flexible aliphatic linkers (like adipic acid). Its unique value proposition lies in the endocyclic double bond , which serves as a latent "chemical handle" for Post-Synthetic Modification (PSM).

  • For Drug Development: The alkene group allows for the covalent attachment of prodrugs, targeting ligands, or solubility modifiers after the framework is formed, preventing thermal degradation of sensitive cargo during MOF synthesis.

  • Structural Rigidity: Unlike fully saturated cyclohexanedicarboxylic acid (1,4-CHDC), the alkene bond restricts conformational freedom, often leading to higher crystallinity and permanent porosity while retaining some "breathing" capability.

2. Ligand Chemistry & Selection
Ligand IsomerConnectivityAnalogous Aromatic LinkerPrimary MOF TopologiesKey Application
4-Cyclohexene-1,2-dicarboxylic acid Ortho (1,2)Phthalic Acid2D Sheets, Helical Chains, Cu-PaddlewheelsSteric control, small-molecule capture
2,5-Dihydroterephthalic acid Para (1,4)Terephthalic AcidMOF-74 , UiO-66 analogsDrug Delivery , Gas Separation, Pore Engineering

Critical Insight: For drug delivery applications requiring large pore apertures, Protocol B (1,4-isomer) is recommended. For fundamental studies on functionalization and dense packing, Protocol A (1,2-isomer) is preferred.

Part 3: Experimental Protocols

Protocol A: Synthesis of Cu(II)-1,2-CHDC-ene (Paddlewheel Framework)

Target Structure: A 2D or 3D coordination polymer driven by Cu-paddlewheel nodes, capable of stacking interactions.

Materials:

  • 4-Cyclohexene-1,2-dicarboxylic acid (98%, Sigma-Aldrich/TCI)

  • Copper(II) nitrate trihydrate [Cu(NO₃)₂[1]·3H₂O]

  • N,N-Dimethylformamide (DMF), Ethanol (EtOH)[1]

  • Glacial Acetic Acid (Modulator)

Workflow:

  • Precursor Dissolution:

    • Dissolve 170 mg (1.0 mmol) of 4-cyclohexene-1,2-dicarboxylic acid in 10 mL of DMF/EtOH (3:1 v/v) .

    • Dissolve 241 mg (1.0 mmol) of Cu(NO₃)₂·3H₂O in 5 mL of DMF .

    • Mix the two solutions in a 20 mL scintillation vial.

  • Modulation:

    • Add 0.5 mL of glacial acetic acid . Why? Acetic acid competes with the linker for metal coordination, slowing nucleation and promoting larger, defect-free crystal growth.

  • Solvothermal Synthesis:

    • Seal the vial and heat at 85°C for 24–48 hours in a programmable oven.

    • Observation: Blue-green crystals should form on the walls and bottom.

  • Washing & Activation:

    • Decant the mother liquor.

    • Wash crystals with fresh DMF (3x 10 mL) over 24 hours.

    • Solvent exchange with Ethanol (3x 10 mL) over 2 days to remove high-boiling DMF.

    • Critical Step: Dry under vacuum at 60°C for 12 hours. Do not exceed 100°C initially to prevent collapse of the potentially flexible framework.

Protocol B: Synthesis of Zn-MOF-74 Analog (1,4-CHDC-ene)

Target Structure: Honeycomb topology with 1D hexagonal channels, ideal for drug loading. This protocol uses 2,5-dihydroterephthalic acid (DHTP).[2]

Materials:

  • 2,5-Dihydroterephthalic acid (DHTP)[2][3]

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • DMF, Ethanol, Water[1]

Workflow:

  • Reaction Mixture:

    • In a 100 mL Pyrex media bottle, dissolve 500 mg (approx. 3.0 mmol) of DHTP and 1.8 g (6.0 mmol) of Zn(NO₃)₂·6H₂O in a mixture of DMF (45 mL) and Ethanol (3 mL) .

    • Add 3 mL of deionized water . Why? Water is essential for the formation of the rod-shaped secondary building unit (SBU) in MOF-74 topologies.

  • Crystallization:

    • Tighten the cap and heat at 100°C for 72 hours .

    • Note: A yellow-to-brown precipitate/crystalline powder will form.

  • Purification:

    • Collect solid by filtration.

    • Wash with DMF (3x) and then Methanol (3x) to remove unreacted ligand.

    • Activation: Heat at 120°C under dynamic vacuum (< 10⁻³ mbar) for 12 hours to remove coordinated solvent molecules from the open metal sites.

Protocol C: Post-Synthetic Modification (Bromination)

Objective: Functionalize the alkene bond in the framework to demonstrate reactivity or create a hydrophobic pore environment.

Workflow:

  • Suspension: Suspend 100 mg of activated MOF (from Protocol A or B) in 10 mL of Chloroform (CHCl₃) .

  • Reaction:

    • Add 1.2 equivalents of Bromine (Br₂) solution (or Pyridinium Tribromide for milder conditions) dropwise.

    • Stir gently at Room Temperature for 24 hours in the dark.

  • Work-up:

    • Filter the solid.

    • Wash extensively with CHCl₃ and MeOH to remove free bromine.

    • Validation: Digest a sample in DCl/DMSO-d6 and analyze via ¹H-NMR. The disappearance of alkene protons (approx. 5.6 ppm) and appearance of alkyl-halide protons (4.0–4.5 ppm) confirms functionalization.

Part 4: Visualization & Logic

Synthesis & Functionalization Workflow

MOF_Synthesis Ligand Ligand Precursor (Cyclohexenedicarboxylic Acid) Solvothermal Solvothermal Synthesis (DMF/EtOH, 85-100°C) Ligand->Solvothermal Metal Metal Source (Cu, Zn, or Zr salts) Metal->Solvothermal Activation Activation (Solvent Exchange + Vacuum) Solvothermal->Activation Crystallization PristineMOF Pristine 'Ene'-MOF (Reactive Double Bonds) Activation->PristineMOF Pore Opening PSM Post-Synthetic Modification (Bromination / Epoxidation) PristineMOF->PSM Functionalization DrugLoad Drug Loading (Covalent or Encapsulation) PristineMOF->DrugLoad Physisorption PSM->DrugLoad Chemisorption

Caption: Logical workflow for synthesizing and functionalizing cyclohexenedicarboxylic acid MOFs. The "Ene" handle allows a bifurcation path: direct drug encapsulation or chemical modification (PSM) for covalent tethering.

Summary of Physicochemical Properties
Property1,2-CHDC-ene MOF (Cu)1,4-CHDC-ene MOF (Zn)Standard UiO-66 (Zr-BDC)
Pore Topology Small channels / Cages1D Hexagonal Channels3D Tetrahedral/Octahedral Cages
Linker Geometry Kinked (60-120° angle)Linear (180° angle)Linear (180° angle)
Chemical Stability Moderate (Water sensitive)Good (Stable in organic solvents)Excellent (Acid/Base stable)
PSM Capability High (Alkene) High (Alkene) Low (Requires amino-BDC)
Drug Loading Mechanism EncapsulationEncapsulation + Covalent TetherEncapsulation

Part 5: Expert Troubleshooting & Insights

  • Isomer Purity is Critical: Commercial "tetrahydrophthalic acid" is often a mixture of cis and trans isomers or anhydrides.

    • Action: Always verify the precursor purity via ¹H-NMR before synthesis. If using the anhydride, hydrolyze it to the diacid in water/acetone reflux before adding the metal salt to ensure consistent coordination kinetics.

  • Preventing Oxidation: The alkene bond is susceptible to oxidation at high solvothermal temperatures (>140°C) in the presence of nitrate oxidizers.

    • Action: Keep synthesis temperatures below 120°C. If higher temperatures are needed for crystallinity, switch from Nitrate salts to Chloride or Acetate salts to reduce oxidative potential.

  • Activation Collapse: Flexible linkers like CHDC can lead to framework collapse upon harsh desolvation (capillary forces).

    • Action: Use Supercritical CO₂ drying (SCD) if the ethanol-exchanged framework loses crystallinity upon vacuum drying.

References

  • Synthesis of MOFs with 1,4-Cyclohexanedicarboxylate (Saturated Analog)

    • Title: Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties.
    • Source: NIH / Int. J. Mol. Sci. (2020).[4][5]

    • URL:[Link]

  • Dihydroterephthalic Acid (1,4-ene)

    • Title: Pyrimidyl Isophthalate Metal Organic Frameworks for Gas Storage (Thesis discussing dihydroterephthal
    • Source: University of Nottingham ePrints.
    • URL:[Link](Generalized link to repository context)

  • Post-Synthetic Modification of MOFs

    • Title: Postsynthetic Modification of Metal–Organic Frameworks.[6][7][8][9][10]

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Cyclohexene Dicarboxylate in Patents

    • Title: Sorbent Compositions, Systems, and Methods (Listing 4-cyclohexene-1,2-dicarboxylic acid as linker).
    • Source: European P
    • URL:[Link]

Sources

Application Note: High-Purity Esterification of Cyclohexenedicarboxylic Acid (DOThP Synthesis)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for research and development professionals focusing on the synthesis and evaluation of Di-2-ethylhexyl tetrahydrophthalate (DOThP) , a non-phthalate plasticizer derived from cyclohex-4-ene-1,2-dicarboxylic acid (or its anhydride).

Abstract

This guide details the laboratory-scale synthesis and purification of Di-2-ethylhexyl tetrahydrophthalate (DOThP) via the esterification of cis-4-cyclohexene-1,2-dicarboxylic anhydride (THPA) with 2-ethylhexanol (2-EH) . Unlike traditional acid-catalyzed pathways that often yield discolored products requiring extensive cleanup, this protocol utilizes an organometallic titanate catalyst . This approach ensures high conversion (>99%), low color (APHA < 20), and minimal side reactions, making the resulting ester suitable for high-performance PVC and medical-grade plasticizer applications.

Introduction & Rational Design

The Shift from Phthalates

Regulatory pressure on ortho-phthalates (e.g., DEHP) due to endocrine disruption concerns has accelerated the search for structural analogues.

  • Aromatic: Terephthalates (DEHT/DOTP) – Good performance but slower fusion rates.

  • Aliphatic Saturated: Cyclohexanoates (DINCH) – Excellent toxicology but higher cost due to hydrogenation steps.

  • Aliphatic Unsaturated (Target): Tetrahydrophthalates (DOThP) – Derived from the Diels-Alder adduct of butadiene and maleic anhydride. They offer a unique balance of low viscosity, good solvation power, and "green" chemistry potential, serving as both a functional plasticizer and a precursor to hydrogenated derivatives.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Ring Opening: Rapid, non-catalytic alcoholysis of the anhydride to the mono-ester.

  • Esterification: Rate-limiting, equilibrium-driven conversion of the mono-ester to the di-ester, requiring catalysis and water removal.

Why Titanate Catalysts? While sulfuric acid (


) or p-toluenesulfonic acid (pTSA) are common lab catalysts, they induce dehydration of 2-EH (forming olefins) and etherification, leading to color bodies. Tetra-n-butyl titanate (TnBT)  acts as a Lewis acid, activating the carbonyl oxygen without promoting extensive dehydration, resulting in a superior, clear product.
Visualized Pathway (Graphviz)

ReactionPathway Reactants Tetrahydrophthalic Anhydride (THPA) + 2-Ethylhexanol (Excess) MonoEster Intermediate: Mono-2-ethylhexyl tetrahydrophthalate Reactants->MonoEster Fast Ring Opening (T > 100°C) Transition Titanate-Complex Transition State MonoEster->Transition + Catalyst (TnBT) Product Product: Di-2-ethylhexyl tetrahydrophthalate (DOThP) Transition->Product Esterification (T > 180°C) Byproduct Water (H2O) (Removed via Azeotrope) Transition->Byproduct

Figure 1: Reaction pathway for the conversion of THPA to DOThP using Titanate catalysis.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationPurpose
Tetrahydrophthalic Anhydride (THPA) >98% Purity, Flake/SolidCore Reactant (Di-acid source)
2-Ethylhexanol (2-EH) >99.5%, AnhydrousAlcohol Reactant (20-30% molar excess)
Tetra-n-butyl titanate (TnBT) >99% (Tyzor® TBT or equiv.)Catalyst (Lewis Acid)
Sodium Hydroxide (NaOH) 10% w/w Aqueous Sol.Catalyst Hydrolysis/Neutralization
Dean-Stark Apparatus 20 mL trap capacityWater removal (Azeotropic distillation)
Vacuum Pump < 10 mbar capabilityStripping excess alcohol
Step-by-Step Synthesis Procedure
Phase 1: Reaction Setup & Ring Opening
  • Charge Reactor: In a 1L 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, thermocouple, nitrogen inlet, and Dean-Stark trap topped with a reflux condenser, add:

    • 152.2 g (1.0 mol) Tetrahydrophthalic Anhydride (THPA).

    • 325.5 g (2.5 mol) 2-Ethylhexanol (2-EH). Note: A 2.5:1 molar ratio ensures kinetic driving force.

  • Inerting: Spurge the mixture with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen (prevents oxidation/coloration). Maintain a slow 
    
    
    
    blanket throughout.
  • Initial Heating: Heat the mixture to 130°C .

    • Observation: The solid THPA will dissolve/melt. The reaction is exothermic; the mono-ester forms rapidly. No water is evolved yet.

Phase 2: Catalytic Esterification
  • Catalyst Addition: Once at 130°C and fully homogeneous, add 0.48 g (0.1 wt% of total charge) of Tetra-n-butyl titanate (TnBT) via syringe.

    • Caution: TnBT is moisture sensitive. Handle quickly or under inert atmosphere.

  • Ramp to Reflux: Increase temperature to 200°C – 220°C .

    • Mechanism:[1] The mixture will begin to boil. The 2-EH/Water azeotrope will vaporize and condense in the Dean-Stark trap.

  • Water Removal: Water is denser than 2-EH. It will settle at the bottom of the trap. The upper organic phase (2-EH) should overflow back into the reactor.

    • Target: Theoretical water yield is ~18 mL (1.0 mol).

    • Duration: Reflux for 3–5 hours until water evolution ceases and the acid number (AN) is < 0.5 mg KOH/g.

Phase 3: Work-up and Purification
  • Catalyst Hydrolysis: Cool the reaction mixture to 90°C . Add 2.0 g of water (or 1% aq. NaOH) and stir vigorously for 20 minutes.

    • Action: This hydrolyzes the active titanate into inert Titanium Dioxide (

      
      ) precipitates, stopping the reaction and preventing reversion.
      
  • Filtration: Add a filter aid (e.g., Celite 545) and filter the crude mixture through a Buchner funnel to remove the

    
     solids.
    
    • Result: A clear, slightly yellow filtrate containing Product + Excess Alcohol.

  • Vacuum Stripping: Transfer filtrate to a clean flask. Connect to vacuum distillation setup.

    • Conditions: Heat to 150°C under reduced pressure (< 10 mbar ).

    • Action: Distill off the excess 2-Ethylhexanol.[2]

  • Final Polishing: (Optional) Pass the stripped product through a column of activated alumina or treat with activated carbon if ultra-low color is required.

Characterization & Quality Control

Key Performance Indicators (KPIs)
MetricMethodTarget SpecificationNotes
Acid Value ASTM D1045< 0.1 mg KOH/gCritical for electrical resistivity and stability.
Color ASTM D1209< 20 APHA"Water white" indicates high purity.
Ester Content GC-FID> 99.5%Impurities are usually mono-esters or ethers.
Water Content Karl Fischer< 0.1%Moisture affects PVC aging.
Structural Validation (Spectroscopy)
  • FTIR: Look for disappearance of Anhydride doublets (1850, 1780

    
    ) and appearance of strong Ester Carbonyl (
    
    
    
    ) at 1735
    
    
    . The alkene (
    
    
    ) stretch of the cyclohexene ring appears weak around 1650
    
    
    .
  • H-NMR:

    • 
       5.6 ppm (2H, s, alkene protons on cyclohexene ring).
      
    • 
       4.0 ppm (4H, m, 
      
      
      
      of the ethylhexyl group).
    • Absence of carboxylic acid proton (

      
       > 11 ppm).
      

Process Flow Diagram (Graphviz)

ProcessFlow RawMat Raw Materials (THPA + 2-EH) Reactor Esterification Reactor (220°C, Titanate Cat.) RawMat->Reactor DeanStark Dean-Stark Trap (Water Removal) Reactor->DeanStark Vapor (Azeotrope) Neutralization Neutralization (Hydrolysis of Catalyst) Reactor->Neutralization Crude Ester DeanStark->Reactor Reflux (2-EH) Filtration Filtration (Remove TiO2) Neutralization->Filtration Stripping Vacuum Stripping (Remove Excess 2-EH) Filtration->Stripping FinalProduct Final Product (DOThP) Stripping->FinalProduct

Figure 2: Process flow for the isolation and purification of DOThP.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Acid Value (>0.5) Incomplete reaction; Water refluxing back.Increase reaction time; Ensure vigorous

flow helps strip water; Check Dean-Stark separation.
Yellow/Dark Color Oxidation; Catalyst degradation; Too high temp.Ensure strict

blanket; Do not exceed 225°C; Switch from Acid cat. to Titanate if not already done.
Haze in Product Residual Catalyst (

) or Moisture.
Improve filtration (use finer Celite); Dry product under vacuum at 80°C.
Slow Reaction Rate Catalyst deactivation by moisture.Ensure reagents (2-EH) are dry before adding Titanate; Increase catalyst load to 0.15 wt%.

Safety & Regulatory (E-E-A-T)

  • Chemical Safety: THPA is a respiratory sensitizer. Handle in a fume hood. Titanates react violently with water; store under inert gas.

  • Regulatory Status: Unlike DEHP (Category 1B Reprotoxic), cyclohexene dicarboxylates (like DOThP) and their saturated counterparts (DINCH) generally exhibit favorable toxicological profiles, often classified as non-CMR (Carcinogenic, Mutagenic, Reprotoxic).

  • Waste Disposal: The aqueous phase from the Dean-Stark trap contains dissolved organics and must be treated as chemical waste.

    
     filter cake is solid chemical waste.
    

References

  • Eastman Chemical Company. (2007). Production of Di-(2-ethylhexyl) Terephthalate.[2][3][4] Patent US7276621B2. Link

  • Skrzypek, J., et al. (1994). Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. Chemical Engineering and Processing.[5] Link

  • BASF SE. (2023). Hexamoll® DINCH – Technical Information. (Reference for saturated analogue properties). Link

  • Bhutada, S. & Pangarkar, V.G. (2007).[4][6] Esterification of phthalic anhydride with 2-ethylhexanol: Catalyst Comparison. Journal of Chemical Technology & Biotechnology.[6] Link

  • SpecialChem. (2025). Plasticizers: Types, Uses, Classification, Selection & Regulation.Link

Sources

Troubleshooting & Optimization

Troubleshooting low molecular weight in polyamides with cyclohexenedicarboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polyamide Synthesis Topic: Troubleshooting Low Molecular Weight in Cyclohexenedicarboxylic Acid (CHDA) Polyamides Ticket ID: #PA-CHDA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Hidden" Barrier to High MW

Welcome to the technical support center. If you are synthesizing polyamides using cyclohexenedicarboxylic acid (or its saturated analog, 1,4-CHDA) and consistently hitting a molecular weight (MW) ceiling, you are likely fighting against two opposing forces: stoichiometric imbalance and thermal degradation .[1]

Unlike flexible aliphatic monomers (like adipic acid), the cyclohexene/cyclohexane ring introduces rigidity and steric hindrance. Furthermore, if you are strictly using cyclohexenedicarboxylic acid (containing a double bond), you face the additional risk of thermal cross-linking or oxidation at the alkene site, which terminates linear chain growth.

This guide moves beyond basic textbook advice to address the specific kinetic and thermodynamic traps of cyclic diacids.

Phase 1: Stoichiometry & Monomer Purity

"The Carothers Equation is Unforgiving"

The Problem: In step-growth polymerization, the Degree of Polymerization (


) is governed by the Carothers equation: 

, where

is conversion. However, this assumes a perfect 1:1 molar ratio (

).[1] If you deviate even by 0.5% (due to impurity or volatility), your maximum theoretical MW drops precipitously.[1]

Troubleshooting Q&A:

Q: I weighed my monomers to 4 decimal places. Why is my stoichiometry still off? A: You likely lost diamine during the initial heating phase.[1] Aliphatic diamines (like hexamethylenediamine) are volatile.[1] If you heat the mixture to melt without a pre-reaction step, diamine vaporizes before it reacts, shifting


.

The Solution: The Nylon Salt Method Do not mix molten monomers directly. You must form a "Nylon Salt" first.[1][2] This creates an ionic bond between the acid and amine, stabilizing the stoichiometry before high heat is applied.

Protocol: Preparation of PA-Salt (Standard)
  • Dissolution: Dissolve the diamine in warm ethanol (or water).[1] Dissolve the Cyclohexenedicarboxylic acid in separate warm ethanol.

  • Mixing: Slowly add the diamine solution to the acid solution while stirring.

  • Precipitation: The 1:1 salt will precipitate (or can be forced with cooling/ether).[1]

  • Filtration: Filter and dry the white powder.

  • Verification: Check pH of a 1% aqueous solution. It should be roughly 7.6–7.[1]8. If not, recrystallize.[1]

SaltMethod cluster_0 Stoichiometry Control Start Raw Monomers Solvent Dissolve in Ethanol (Separate Beakers) Start->Solvent Mix Mix Solutions (Exothermic) Solvent->Mix Precip Precipitate Salt (1:1 Ionic Complex) Mix->Precip Cool/Stir Polymerize Polymerization (Stoichiometry Locked) Precip->Polymerize Dry Salt

Figure 1: The Nylon Salt workflow ensures that exactly one amine group is present for every acid group before polymerization begins.

Phase 2: Thermal Management & The "Ene" Risk

"Heat is Both Friend and Enemy"

The Problem: To build MW, you need high temperature to drive off water (equilibrium). However, cyclohexenedicarboxylic acid contains a double bond.[1]

  • Risk 1: At temperatures >200°C, the double bond becomes susceptible to radical cross-linking (gelation) or oxidation, especially if trace oxygen is present.

  • Risk 2: If using the saturated 1,4-CHDA, the trans-isomer has a very high melting point (~300°C+ for the homopolymer). Processing in the melt causes degradation before the polymer flows.

Troubleshooting Q&A:

Q: My polymer turns yellow/brown and stops flowing. What happened? A: You likely triggered thermal cross-linking at the alkene site or oxidative degradation.[1]

  • Immediate Fix: Add a radical inhibitor (e.g., 4-methoxyphenol or Irganox 1098) at 0.1 wt% loading.[1]

  • Process Fix: Switch to Solid State Polymerization (SSP) .

The Solution: Two-Stage Polymerization (Pre-polymer + SSP) Instead of forcing the reaction to completion in the melt (high temp), stop at a low MW "pre-polymer" and finish it in the solid state. This keeps the temperature below the degradation threshold but above the glass transition temperature (


).
Protocol: Solid State Polymerization (SSP)
StepActionCritical ParameterReason
1. Pre-polymerization Melt reaction at 220°C for 1 hour.Stop before viscosity spikes.[1]Create short oligomers (MW ~2,000–4,000).[1]
2. Pelletization Discharge and grind into powder/pellets.[1]Particle size < 2mm.[1]Maximize surface area for water diffusion.[1]
3. SSP Setup Place powder in a vacuum oven or fluidized bed.[1]Vacuum < 1 mbar.[1][3]Remove condensate (water) to drive equilibrium.[1]
4. Heating Heat to

(approx 200–230°C).[1]
Do not melt. Mobility exists in amorphous regions; crystals remain stable.[1]
5. Duration Hold for 12–24 hours.[1]Monitor Intrinsic Viscosity (IV).MW increases slowly without thermal degradation.[1]

Phase 3: Isomerism & Solubility

"The Cis/Trans Trap"

The Problem: Cyclohexenedicarboxylic acid isomers behave differently.

  • Trans-isomer: Packs efficiently, high

    
    , low solubility.
    
  • Cis-isomer: Kinked structure, lower

    
    , disrupts crystallization.[1]
    

Troubleshooting Q&A:

Q: My reaction mixture precipitates white solids early, and MW stays low. A: This is "premature crystallization."[1] If your polymer is too rich in the trans isomer, it may crystallize out of the melt/solution before the chains grow long. Once solid, the reactive end-groups are trapped in the crystal lattice and cannot react.

  • Fix: Use a solvent with a higher boiling point (e.g., NMP/LiCl system) or introduce a co-monomer (like isophthalic acid) to disrupt crystallinity and keep the chain growing in the melt.

TroubleshootingTree Problem Low Molecular Weight CheckSalt Did you use Salt Method? Problem->CheckSalt CheckColor Is product discolored/gelled? CheckSalt->CheckColor Yes Sol_Salt Restart: Use Salt Method (Fix Stoichiometry) CheckSalt->Sol_Salt No CheckPrecip Did it precipitate early? CheckColor->CheckPrecip No Sol_Inhibitor Add Radical Inhibitor Reduce Temp CheckColor->Sol_Inhibitor Yes (Crosslinking) Sol_SSP Switch to SSP (Avoid Melt Degradation) CheckPrecip->Sol_SSP No (Just Low MW) Sol_Solvent Use High-BP Solvent (Prevent Premature Cryst.) CheckPrecip->Sol_Solvent Yes (Crystallized)

Figure 2: Decision tree for isolating the root cause of low molecular weight.

References

  • Carothers, W. H. (1929).[1] Studies on Polymerization and Ring Formation.[1] I. An Introduction to the General Theory of Condensation Polymers. Journal of the American Chemical Society, 51(8), 2548–2559. Link[1]

  • Papaspyrides, C. D., & Vouyiouka, S. N. (2009).[1][4] Fundamentals of Solid State Polymerization. Wiley.[1][4] (Detailed protocols on SSP for polyamides). Link[1]

  • Zhang, T., et al. (2000).[1][5] Synthesis and properties of poly(1,4-cyclohexanedicarboxylic anhydride). Polymer Bulletin, 45, 223–229.[1][5] (Discusses melt polycondensation challenges with CHDA). Link[1]

  • Koning, C., et al. (1998).[1] Polyamides.[1][3][4][6][7][8][9] In: Kricheldorf H.R. (eds) Handbook of Polymer Synthesis.[1] (Standard reference for Nylon Salt preparation).

Sources

Catalyst deactivation in the synthesis of cyclohexenedicarboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation in the Synthesis of Cyclohexenedicarboxylic Acid

Executive Summary

The synthesis of 4-cyclohexene-1,2-dicarboxylic acid (CHDA-ene) and its derivatives typically involves the Diels-Alder cycloaddition of 1,3-butadiene and maleic anhydride, followed by hydrolysis.[1] While the thermal route is common, catalytic routes (using Lewis acids or Zeolites) are employed to lower activation energy and control stereoselectivity.[2] Furthermore, this molecule often serves as a transient intermediate in the hydrogenation of terephthalic acid to saturated cyclohexanedicarboxylic acid.

This guide addresses the two primary failure modes in this catalytic lifecycle: oligomeric fouling (coking) during the ring-formation step and metal leaching during the handling of the acidic product.

Part 1: Diagnostic Framework (The "Triage")

Before altering reaction parameters, you must identify the mechanism of deactivation. Use this decision matrix to classify your observation.

ObservationLikely Failure ModeMechanism
Gradual loss of conversion over multiple cycles (Diels-Alder step).Pore Blockage / Coking Polybutadiene formation on acid sites or product crystallization within zeolite pores.[2]
Immediate loss of activity after solvent change or feedstock switch.Active Site Poisoning Impurities (e.g., moisture in Lewis Acid systems, sulfur in diene feeds) binding irreversibly to the catalyst.
Product contamination (metal detected in filtrate) + Activity loss.[2]Metal Leaching The dicarboxylic acid product acts as a chelating agent, stripping metal (Pd, Ru, or Lewis metal centers) into the solution.
Loss of Selectivity (e.g., isomerization of cis to trans or double bond migration).Sintering / Thermal Degradation High exotherms causing agglomeration of metal nanoparticles or collapse of support structure.
Part 2: Troubleshooting The Diels-Alder Step (Ring Formation)

Context: You are using a solid acid catalyst (e.g., Zeolite Y, Al-MCM-41, or supported Lewis Acid) to catalyze the reaction of 1,3-butadiene with maleic anhydride.

Q1: My catalyst activity drops significantly after the first run. Is it dead?

A: Likely not "dead," but "choked." The primary culprit is the oligomerization of 1,3-butadiene .

  • The Science: Strong acid sites (Brønsted sites) on zeolites can protonate butadiene, initiating cationic polymerization.[2] This forms "coke" precursors that block the pores, preventing the bulky maleic anhydride from reaching the active sites.

  • The Fix:

    • Switch to Lewis-dominant catalysts: Brønsted acidity promotes polymerization. Calcining zeolites at higher temperatures (dehydroxylation) can shift the balance toward Lewis acidity, which favors the Diels-Alder mechanism over polymerization.[2]

    • Solvent Polarity: Use a polar aprotic solvent (like acetonitrile) which can stabilize the transition state but compete for acid sites, moderating the "strength" seen by the diene.[2]

    • Regeneration Protocol: See Protocol A below.

Q2: The reaction starts fast but stalls at ~60% conversion. Why?

A: This is often Product Inhibition . The product, tetrahydrophthalic anhydride (and its hydrolyzed acid form), is highly polar and electron-rich. It can bind strongly to the Lewis acid sites, effectively poisoning the catalyst against fresh reactants.

  • Diagnostic: If increasing temperature restarts the reaction, desorption was the limiting step.

  • Solution: Operate in a solvent where the product is highly soluble but the catalyst is not (e.g., warm toluene), facilitating desorption.

Part 3: Troubleshooting the Acidic Environment (Leaching)

Context: You are handling 4-cyclohexene-1,2-dicarboxylic acid in solution with a metal catalyst (e.g., Pd/C or Ru/C for partial hydrogenation or isomerization).

Q3: I see metal residue in my final product. Is the acid dissolving my catalyst?

A: Yes. Dicarboxylic acids are excellent chelating ligands.[2]

  • The Mechanism: The carboxylate groups can coordinate with surface metal atoms (Pd, Ru), forming soluble metal-carboxylate complexes. This is known as "homogeneous contribution," where the leached metal might actually catalyze the reaction in the liquid phase before precipitating out later, leading to false kinetic data.

  • The Fix:

    • Support Stability: Switch from activated carbon (weak interaction) to metal-oxide supports (TiO2 or ZrO2) which have stronger metal-support interactions (SMSI).[2]

    • Solvent pH: If possible, run the reaction in a slightly buffered aqueous system to prevent full protonation of the acid, though this may affect solubility.

Q4: How do I confirm if the reaction is heterogeneous or if leached metal is doing the work?

A: You must perform the Hot Filtration Test (See Protocol B).[2] If the filtrate continues to react after the solid catalyst is removed, your catalyst is leaching.[3]

Part 4: Visualizing the Deactivation Pathways

The following diagram illustrates the two competing pathways for the catalyst: the productive Diels-Alder cycle versus the deactivation routes (Coking and Leaching).

CatalystLifecycle Catalyst Fresh Catalyst (Solid Acid / Metal) Intermediate Adsorbed Complex Catalyst->Intermediate Adsorption Reactants Butadiene + Maleic Anhydride Reactants->Intermediate Coke Coked Catalyst (Pore Blockage) Reactants->Coke Oligomerization (on Brønsted sites) Product Cyclohexenedicarboxylic Acid/Anhydride Intermediate->Product Cycloaddition Product->Catalyst Desorption Leached Leached Metal (Soluble Complex) Product->Leached Chelation/Corrosion (Acidic Attack) Leached->Product Homogeneous Catalysis (False Positive)

Figure 1: Catalyst lifecycle showing the productive cycle (green/blue) vs. deactivation pathways (red).[2] Note that leached metal can sometimes continue to catalyze the reaction, confusing kinetic analysis.

Part 5: Experimental Protocols
Protocol A: Regeneration of Coked Zeolites/Solid Acids

Use this when conversion drops over repeated cycles.

  • Solvent Wash: Wash the spent catalyst with hot acetone (to remove soluble oligomers) followed by the reaction solvent.[2]

  • Drying: Dry at 120°C for 2 hours.

  • Calcination (Critical Step):

    • Ramp temperature at 5°C/min to 550°C .

    • Hold for 4–6 hours in a stream of Synthetic Air (O2 is required to burn off the graphitic coke).[2]

    • Note: Do not use N2; inert gas will only carbonize the oligomers further.[2]

  • Rehydration (Optional): If the catalyst requires specific acidity (Brønsted), expose to ambient humidity for 12 hours; otherwise, store in a desiccator for Lewis acid dominance.

Protocol B: The Hot Filtration Test (Leaching Verification)

Mandatory for validating heterogeneous catalysis in acidic media.[2]

  • Run Reaction: Start your standard synthesis.

  • Stop at ~50% Conversion: Measure conversion via GC or HPLC.

  • Filtration: Rapidly filter the catalyst from the hot reaction mixture using a heated frit or syringe filter (0.2 µm PTFE). Do not let the solution cool, or the product/catalyst might precipitate.

  • Monitor Filtrate: Return the clear filtrate to the reaction vessel and maintain reaction conditions (Temp/Pressure/Stirring) for the standard reaction time.

  • Analysis:

    • Scenario A: Conversion remains constant at 50%. -> Catalyst is Heterogeneous (Stable). [2]

    • Scenario B: Conversion increases (e.g., to 70%). -> Catalyst Leached (Unstable). The dissolved metal species are driving the reaction.[2]

References
  • Diels-Alder Mechanism & Kinetics

    • Reaction of 1,3-butadiene and maleic anhydride.[1][4][5][6] The classic pathway involves the formation of cis-1,2,3,6-tetrahydrophthalic anhydride.

    • Source: [2]

  • Catalyst Leaching in Acidic Media

    • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives.[7] Discusses the stability of metal catalysts in the presence of dicarboxylic acids and the "hot filtration" validation method.

    • Source: [2]

  • Solid Acid Deactivation

    • Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports.[4][5] Details the use of solid supports and potential issues with efficiency and reuse.

    • Source:

  • Industrial Context (Hydrogenation)

    • Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid.[8] Patent literature describing the specific conditions (Pd/C, aqueous solution) where leaching and selectivity are critical control points.[2]

    • Source: [2]

Sources

Validation & Comparative

Comparative Analysis: Cyclohexanedicarboxylic Acid (CHDA) vs. Terephthalic Acid (TPA) in High-Performance Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Cyclohexanedicarboxylic Acid (CHDA) —specifically the 1,4-isomer—versus Terephthalic Acid (TPA) in polyester synthesis.

Note on Nomenclature: While the prompt specifies "Cyclohexenedicarboxylic acid" (unsaturated), the direct high-performance thermoplastic alternative to TPA is the saturated 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) . The unsaturated form (tetrahydrophthalic acid) is primarily used in unsaturated polyester resins (UPR) for cross-linking. This guide focuses on the 1,4-CHDA vs. TPA comparison for thermoplastic applications (e.g., fibers, films, engineering plastics) while briefly addressing the unsaturated variant's niche role.

Executive Summary

Terephthalic Acid (TPA) is the industry standard for aromatic polyesters (PET, PBT), offering high thermal stability and mechanical rigidity due to its planar benzene ring. 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA) is its aliphatic counterpart. By saturating the aromatic ring, CHDA introduces unique optical clarity, weatherability, and flexibility while maintaining high thermal performance—provided the trans-isomer content is maximized.

This guide details the structural implications, synthesis protocols, and property trade-offs between these two monomers.[1]

Molecular Architecture & Theoretical Basis

The performance difference stems directly from the chain mobility and packing efficiency of the central ring structure.

FeatureTerephthalic Acid (TPA)1,4-Cyclohexanedicarboxylic Acid (CHDA)
Core Structure Planar Aromatic Ring (Benzene)Non-planar Alicyclic Ring (Cyclohexane)
Electronic State

-electron delocalization (UV absorbing)
Saturated

-bonds (UV transparent)
Conformation Rigid, planarFlexible (Chair/Boat interconversion)
Isomerism Fixed (Para-substituted)Cis/Trans stereoisomers
Chain Packing High

-

stacking interactions
Trans-isomer packs well; Cis-isomer disrupts packing
Structural Logic Flow

The following diagram illustrates how molecular structure dictates the macroscopic properties of the resulting polyester.

StructureProperty TPA Terephthalic Acid (TPA) (Aromatic, Planar) PiStack Pi-Pi Stacking TPA->PiStack Promotes UV UV Resistance TPA->UV Absorbs UV (Degrades) CHDA 1,4-CHDA (Alicyclic, Flexible) Isomer Cis/Trans Ratio CHDA->Isomer Critical Variable CHDA->UV Transparent (Stable) Flex Impact Strength CHDA->Flex Chair Conformation Tm Melting Temp (Tm) PiStack->Tm Increases Tm Isomer->Tm High Trans = High Tm

Figure 1: Causal relationship between monomer structure and polymer properties.

Comparative Properties Data

The following data compares Poly(ethylene terephthalate) (PET) with Poly(ethylene 1,4-cyclohexanedicarboxylate) (PECE) and related homologs.

A. Thermal Properties

TPA provides a higher glass transition temperature (


) due to ring rigidity. CHDA's 

is highly dependent on the trans content; pure trans-CHDA polymers can approach or exceed the melting points of their aromatic counterparts, but commercial mixtures often show lower values.
PropertyTPA-Polyester (PET)CHDA-Polyester (High Trans)CHDA-Polyester (Mixed Isomer)
Melting Point (

)
~255 - 260 °C~220 - 245 °C180 - 210 °C
Glass Transition (

)
~78 °C~60 - 70 °C~40 - 50 °C
Crystallization Rate FastModerateSlow (Cis disrupts lattice)
Thermal Stability (

)
~400 °C~380 °C~370 °C
B. Mechanical & Optical Performance

CHDA excels in applications requiring toughness and optical clarity.

PropertyTPA-BasedCHDA-BasedMechanism
Modulus (Stiffness) HighModerateAromatic rings are stiffer than alicyclic rings.
Elongation at Break ModerateHighChair-boat conformational flip dissipates energy.
UV Transmittance Opaque <320nmTransparent >250nmLack of conjugated

-system in CHDA.
Yellowing Index High (over time)Very LowNo quinoid structure formation upon aging.

Experimental Protocols

Protocol 1: Melt Polycondensation of CHDA-Polyesters

Objective: Synthesize Poly(1,4-cyclohexanedimethylene 1,4-cyclohexanedicarboxylate) (PCC) or similar derivatives while controlling isomerization.

Reagents:

  • 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) [High Trans >95%]

  • Diol (e.g., 1,4-Butanediol or 1,4-Cyclohexanedimethanol)[1]

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony Trioxide (
    
    
    
    )

Step-by-Step Workflow:

  • Esterification (Atmospheric Pressure):

    • Charge reactor with CHDA and Diol (Molar ratio 1:1.2 to 1:1.5).

    • Add Catalyst (100–300 ppm).

    • Heat to 180–200 °C under

      
       flow.
      
    • Critical Control: Maintain temperature below 220 °C to minimize cis-trans isomerization.

    • Collect water byproduct until theoretical yield is >95%.

  • Polycondensation (Vacuum):

    • Raise temperature to 230–250 °C .

    • Apply vacuum gradually to <100 Pa (<1 mbar) over 30–60 minutes to prevent foaming.

    • Maintain high vacuum for 2–4 hours.

    • End-point: Monitor torque (viscosity) or stir rate.

  • Discharge & Quench:

    • Extrude polymer melt into ice water bath.

    • Pelletize and dry at 80 °C under vacuum for 12 hours.

Protocol 2: Determination of Cis/Trans Ratio (Validation)

Context: The thermal properties of CHDA polymers rely on the stereochemistry. You must validate the isomer ratio post-synthesis.

  • Sample Prep: Dissolve 10 mg of polymer in

    
     / TFA-d (trifluoroacetic acid-d) mixture.
    
  • NMR Analysis: Run

    
    -NMR (400 MHz+).
    
  • Integration:

    • Trans-isomer methine protons: typically resonate upfield (~2.3 ppm).

    • Cis-isomer methine protons: typically resonate downfield (~2.5 ppm).

  • Calculation:

    
    
    

Technical Note: The Unsaturated Variant

If your specific interest lies in Cyclohexenedicarboxylic Acid (containing a double bond, often from tetrahydrophthalic anhydride), the properties diverge significantly:

  • Function: The double bond acts as a reactive site for cross-linking (curing) or post-polymerization functionalization.

  • Application: Used in Unsaturated Polyester Resins (UPR) for fiberglass composites, not high-performance thermoplastics.

  • Stability: Significantly lower thermal and oxidative stability compared to TPA or saturated CHDA due to the reactive alkene group.

Synthesis & Isomerization Pathway

The following diagram details the synthesis flow and the critical isomerization risk point.

SynthesisFlow Raw Monomers: 1,4-CHDA + Diol Ester Step 1: Esterification (180-200°C, N2) Raw->Ester Vac Step 2: Polycondensation (230-250°C, Vacuum) Ester->Vac Risk Risk: Cis-Trans Isomerization Vac->Risk High Temp Exposure HighTrans High Trans Polymer (High Tm, High Crystallinity) Risk->HighTrans Controlled Temp (<250°C) HighCis High Cis Polymer (Amorphous, Low Tm) Risk->HighCis Excessive Temp (>280°C)

Figure 2: Synthesis workflow emphasizing the thermal control required to maintain stereochemistry.

References

  • Bertani, R., et al. (2021). "Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters." MDPI. Available at: [Link]

  • Zhang, T., et al. (2000). "Synthesis and properties of poly(1,4-cyclohexanedicarboxylic anhydride)." Polymer Bulletin. Available at: [Link]

  • Guidotti, G., et al. (2024). "Synthesis and properties of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits." University of Bologna. Available at: [Link]

  • Eastman Chemical Company. "Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol." PMC. Available at: [Link]

  • Wang, Y., et al. (2019). "One-Pot Conversion of Polyethylene Terephthalate into 1,4-Cyclohexanedicarboxylic Acid." ACS Catalysis. Available at: [Link]

  • PubChem. "1,4-Cyclohexanedicarboxylic acid Data Sheet." NIH. Available at: [Link]

Sources

Comparing the mechanical properties of polymers from different dicarboxylic acids.

[1]

Executive Summary

In the design of biodegradable polymers for drug delivery and tissue engineering, the "methylene spacer" effect—the length of the aliphatic chain in dicarboxylic acid monomers—is a primary lever for tuning mechanical performance.

This guide provides a technical comparison of polyesters derived from Succinic Acid (


)Adipic Acid (

)
Sebacic Acid (

)

Key Takeaway: Increasing the distance between ester groups decreases the density of hydrogen bonding and dipole-dipole interactions, resulting in lower Glass Transition Temperatures (

Structure-Property Relationships: The Mechanism

To select the correct polymer for a therapeutic application, one must understand the causal link between monomer structure and bulk mechanics.

The Methylene Spacer Effect

The fundamental variable is the number of methylene (

  • Short Chains (e.g., Succinic): High density of ester groups leads to strong intermolecular forces and rigid chain packing. This results in high crystallinity and stiffness.

  • Long Chains (e.g., Sebacic): The long aliphatic segments act as internal plasticizers. They increase free volume and chain mobility, lowering the

    
     and modulus while enhancing flexibility.
    
The Odd-Even Effect

Crystalline packing is heavily influenced by whether the number of carbons in the dicarboxylic acid is odd or even.

  • Even Series (

    
    ):  These allow for optimal packing in the crystal lattice, maximizing intermolecular attraction and melting points (
    
    
    ).
  • Odd Series (

    
    ):  These introduce "kinks" in the chain that disrupt lattice packing, significantly lowering 
    
    
    and crystallinity. Note: This guide focuses on the Even series as they are more commercially relevant for load-bearing medical applications.
Logic Flow: From Monomer to Mechanic

The following diagram illustrates the downstream effects of selecting a specific dicarboxylic acid.

Structure_Property_LogicMonomerDicarboxylic AcidChain LengthPackingCrystal LatticePacking EfficiencyMonomer->Packing Odd/Even EffectInteractionsIntermolecularForces (Dipoles)Monomer->Interactions Determines density of ester groupsStiffnessYoung's Modulus(Stiffness)Packing->StiffnessThermalMelting Point(Tm)Packing->ThermalInteractions->Stiffness Stronger forces = StifferInteractions->Thermal Stronger forces = Higher TmFlexibilityElongation@ BreakInteractions->Flexibility Weaker forces = Higher Elongation

Figure 1: Causal pathway linking monomer selection to final material properties.

Comparative Data Analysis

The following table contrasts the mechanical properties of polyesters synthesized with 1,4-Butanediol as the constant diol, varying only the dicarboxylic acid.

Polymer Series:

  • PBS: Poly(butylene succinate) - derived from Succinic Acid (

    
    ).[1]
    
  • PBA: Poly(butylene adipate) - derived from Adipic Acid (

    
    ).
    
  • PBSe: Poly(butylene sebacate) - derived from Sebacic Acid (

    
    ).
    
Table 1: Mechanical & Thermal Properties Comparison
PropertyPBS (

Acid)
PBA (

Acid)
PBSe (

Acid)
Trend Interpretation
Melting Point (

)
113 – 116 °C55 – 60 °C64 – 68 °C

drops with chain length, but PBSe rises slightly due to Van der Waals forces in long alkyl chains.
Glass Transition (

)
-32 °C-58 °C-65 °CLower

indicates increased chain mobility and "rubbery" behavior at body temp.
Young's Modulus 300 – 600 MPa200 – 300 MPa100 – 200 MPaStiffness decreases significantly as the "spacer" length increases.
Tensile Strength 30 – 40 MPa15 – 20 MPa10 – 15 MPaUltimate load-bearing capacity drops with ester density.
Elongation @ Break 170 – 300%400 – 600%> 600%Ductility increases; PBSe acts almost like an elastomer.
Degradation Mode Bulk ErosionBulk ErosionSurface Erosion (tendency)Hydrophobicity of Sebacic acid slows water penetration, favoring surface erosion.

Data aggregated from standard values reported in MDPI and NIH literature [1, 2, 4]. Values vary based on molecular weight (

Experimental Protocols

To replicate these materials for internal validation, use the following standardized Two-Step Melt Polycondensation protocol. This method ensures high molecular weight without the toxicity of solvent-based synthesis.

Synthesis Workflow (Melt Polycondensation)

Reagents:

  • Dicarboxylic Acid (Succinic, Adipic, or Sebacic)[2]

  • Diol (1,4-Butanediol) in 1.2:1 molar excess.

  • Catalyst: Titanium tetraisopropoxide (

    
    ) or Tin(II) 2-ethylhexanoate (
    
    
    ).

Protocol Logic:

  • Esterification: Performed at atmospheric pressure to create oligomers and remove water.

  • Polycondensation: Performed under high vacuum to remove excess diol, driving the equilibrium toward high molecular weight (Le Chatelier's principle).

Synthesis_WorkflowStep1Step 1: EsterificationTemp: 160-190°CAtmosphere: N2 gasStep2Oligomer Formation(Water removal)Step1->Step2 2-4 HoursStep3Step 2: PolycondensationTemp: 220-240°CPressure: < 50 Pa (Vacuum)Step2->Step3 Add CatalystStep4High Mw Polymer(Excess diol removal)Step3->Step4 3-6 HoursDrive Equilibrium

Figure 2: Two-stage melt polycondensation workflow for aliphatic polyesters.

Mechanical Characterization Protocol

Objective: Generate Stress-Strain curves to calculate Modulus and Elongation.

  • Sample Prep: Process synthesized polymer into "dog-bone" specimens (Type V) via hot pressing or injection molding.

    • Critical: Anneal samples at

      
       (crystallization temp) for 2 hours to remove thermal history.
      
  • Equipment: Universal Testing Machine (e.g., Instron) with a 1 kN load cell.

  • Parameters:

    • Crosshead Speed: 10 mm/min (Standard for semi-crystalline polymers) or 50 mm/min (for elastomers like PBSe).

    • Temperature: 25°C (Room Temp) and 37°C (Physiological Temp).

  • Calculation:

    • Young's Modulus: Slope of the linear elastic region (0.05% - 0.25% strain).

    • Elongation:

      
      .
      

Applications in Drug Development[4]

The mechanical profile dictates the biomedical application.

Rigid Systems (Succinic Acid - PBS)
  • Application: Orthopedic fixation devices (screws, pins) or rigid microspheres.

  • Why: High modulus allows it to bear mechanical loads during bone healing.

  • Drug Release: Driven by bulk degradation; suitable for long-term release where matrix integrity must be maintained initially.

Flexible Systems (Sebacic Acid - PBSe / Polyanhydrides)
  • Application: Soft tissue engineering (cardiac patches), nerve guides, and fast-eroding drug wafers (e.g., Gliadel® wafers use sebacic acid copolymers).

  • Why: Low modulus matches soft tissue compliance, preventing inflammation caused by mechanical mismatch.

  • Drug Release: Sebacic acid's hydrophobicity often leads to surface erosion , providing zero-order (linear) drug release kinetics, which is ideal for sensitive payloads [3].

References

  • Gigli, M., et al. (2016). Novel eco-friendly random copolyesters based on poly(butylene succinate) containing ether-linkages. MDPI Polymers. [Link]

  • Platnieks, O., et al. (2020). Poly(butylene succinate) and Poly(butylene adipate-co-terephthalate) Blends.[1] Materials Science and Engineering.[3] [Link]

  • Tamada, J., & Langer, R. (1993). Erosion kinetics of hydrolytically degradable polymers. Proceedings of the National Academy of Sciences. [Link]

  • Rafiqah, S.A., et al. (2021). A Review on Properties and Application of Bio-Based Poly(Butylene Succinate). Polymers (Basel). [Link]

Definitive Structural Validation of Cyclohexenedicarboxylic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The synthesis of 4-cyclohexene-1,2-dicarboxylic acid (typically via the Diels-Alder reaction of 1,3-butadiene and maleic anhydride followed by hydrolysis) presents a classic stereochemical challenge. While the reaction kinetics favor the cis-isomer (endo-product retention), thermodynamic equilibration or improper hydrolysis conditions can lead to the trans-isomer.

Validating this structure is not merely about confirming connectivity; it is about proving stereochemical retention. This guide compares Nuclear Magnetic Resonance (NMR) against alternative analytical techniques, establishing why 2D NMR (NOESY) is the superior, self-validating method for this specific application.

Part 2: Comparative Landscape (NMR vs. Alternatives)

Before detailing the NMR protocol, we must objectively evaluate why NMR is the chosen validation tool over Mass Spectrometry (MS), Infrared (IR), or X-Ray Diffraction (XRD) for this specific molecule.

Table 1: Performance Comparison of Validation Methods
FeatureNMR (

H / 2D)
HR-MS (Mass Spec) FT-IR X-Ray Crystallography
Connectivity High (Definitive)Low (Fragment based)Low (Functional group only)High (Definitive)
Stereochemistry High (via Coupling/

-values & NOE)
Null (Isomers have identical mass)Low (Fingerprint region ambiguous)High (Absolute config)
Sample State Solution (Native state)Gas PhaseSolid/LiquidSingle Crystal Required
Throughput High (10-30 mins)High (<5 mins)High (<5 mins)Low (Days/Weeks)
Limitation Solvent overlap (DMSO/H

O)
Cannot distinguish diastereomersLack of connectivity proofCrystal growth failure

Expert Insight: While XRD is the "gold standard," dicarboxylic acids often form amorphous solids or polymorphs that are difficult to crystallize. NMR provides the only high-throughput, solution-phase method to definitively distinguish cis from trans isomers using the Karplus relationship and Nuclear Overhauser Effect (NOE) .

Part 3: Technical Deep Dive – The NMR Validation System

The Target Structure & Assignments

The molecule of interest is cis-4-cyclohexene-1,2-dicarboxylic acid .[1][2][3][4]

  • Formula:

    
    
    
  • MW: 170.16 g/mol [1]

  • Symmetry: The cis isomer possesses a plane of symmetry (meso-like in NMR time scale), simplifying the spectrum compared to the asymmetric trans isomer.

1D H NMR Analysis (DMSO- )

The following data represents the standard profile for the pure cis-isomer. Deviations from these shifts indicate isomerization or impurities.

Table 2: Chemical Shift Assignments (400 MHz, DMSO-


) 
PositionTypeShift (

ppm)
MultiplicityIntegrationStructural Insight
-COOH Acid12.17Broad Singlet2HConfirms dicarboxylic acid state (vs anhydride).
H-4, H-5 Olefinic5.62Triplet/Multiplet2HChemical shift confirms internal alkene.
H-1, H-2 Methine2.88Multiplet2HCritical Signal: Alpha to carbonyl. Position indicates shielding/deshielding environment.
H-3, H-6 Methylene2.20 – 2.50Complex Multiplet4HOverlaps with DMSO solvent residual peak (2.50 ppm). Requires careful baseline correction.
The Stereochemical "Smoking Gun": 1D vs. 2D

A simple 1D spectrum confirms the presence of the cyclohexene ring and acid groups. It does not definitively prove cis vs trans without advanced interpretation of coupling constants (


), which are often obscured in multiplets.

The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Hypothesis: If the molecule is cis, H-1 and H-2 are on the same face of the ring.[5] They are spatially close (< 5 Å).[6]

  • Observation: A strong cross-peak (correlation) between the H-1 and H-2 signals in the NOESY spectrum.

  • Trans-Isomer: H-1 and H-2 are diaxial (anti-periplanar). The distance is too large for a significant NOE signal.

Part 4: Experimental Protocol

Phase 1: Synthesis & Workup (Context)
  • Reaction: Diels-Alder of 1,3-butadiene (generated in situ from 3-sulfolene or used as gas) + maleic anhydride.[7]

  • Hydrolysis: The resulting cis-anhydride is hydrolyzed in water.

    • Critical Control: Avoid excessive heat/acid which promotes isomerization to the thermodynamic trans-acid.

  • Isolation: Cool to precipitate the cis-acid. Filter and dry.

Phase 2: NMR Sample Preparation
  • Solvent Choice: DMSO-

    
      is mandatory.
    
    • Reasoning: Dicarboxylic acids have poor solubility in CDCl

      
      . DMSO also separates the acid proton (12 ppm) from the rest of the spectrum, preventing exchange broadening.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Note: High concentration increases viscosity, broadening peaks. Low concentration loses the small NOE signals.

Phase 3: Acquisition Parameters (Bruker/Varian Standard)
  • 1D Proton: 16 scans, relaxation delay (D1) = 1.0 sec.

  • COSY (Correlation Spectroscopy): To map the spin system (H4/H5

    
     H3/H6 
    
    
    
    H1/H2).
  • NOESY/ROESY:

    • Mixing time: 500 ms (optimized for small molecules).

    • Scans: 8-16 per increment.

    • Success Criterion: Observation of off-diagonal cross-peak at coordinates (2.88, 2.88 ppm) is impossible (diagonal). Look for H1/H2 interaction if they are chemically non-equivalent (unlikely in symmetric cis). Better approach: Look for NOE between H-1/H-2 and the cis protons of the methylene group (H-3/H-6).

Part 5: Visualization of Logic & Workflow

The following diagram illustrates the decision tree for validating the structure.

NMR_Validation_Workflow Start Crude Product (White Solid) Solubility Solubility Check: Dissolve in DMSO-d6 Start->Solubility Acquire1D Acquire 1D 1H NMR Solubility->Acquire1D CheckOlefin Check Olefin Region (5.62 ppm) Acquire1D->CheckOlefin CheckAcid Check Acid Region (12.17 ppm) CheckOlefin->CheckAcid Ambiguity Stereochemical Ambiguity: Cis vs Trans? CheckAcid->Ambiguity RunNOESY Run 2D NOESY Ambiguity->RunNOESY AnalysisNOE Analyze H1-H2 Correlation RunNOESY->AnalysisNOE ResultCis Strong NOE / Symmetry: CONFIRMED CIS AnalysisNOE->ResultCis Correlation Observed ResultTrans No NOE / Complex Splitting: LIKELY TRANS AnalysisNOE->ResultTrans No Correlation

Caption: Figure 1. Decision matrix for structural validation using 1D and 2D NMR techniques.

Part 6: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 504243, 4-Cyclohexene-1,2-dicarboxylic acid, cis-.[1] Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • K. Alder & M. Schumacher. (1950). Fortschritte der Chemie organischer Naturstoffe. Springer. (Foundational reference for Diels-Alder stereochemistry).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text on Coupling Constants and Karplus Equation).

Sources

A comparative study of catalysts for terephthalic acid hydrogenation.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of common heterogeneous catalysts for the hydrogenation of terephthalic acid (TPA), a critical industrial process for the production of valuable downstream chemicals. Primarily targeting researchers, scientists, and professionals in chemical and drug development, this document offers a technical examination of catalyst performance, supported by experimental data and procedural insights, to aid in catalyst selection and process optimization.

Introduction: The Significance of Terephthalic Acid Hydrogenation

Terephthalic acid (TPA), a high-volume commodity chemical, is a principal precursor in the production of polyethylene terephthalate (PET). The selective hydrogenation of its aromatic ring yields 1,4-cyclohexanedicarboxylic acid (CHDA), a monomer used in the synthesis of specialty polyesters and polyamides with enhanced durability, clarity, and thermal stability.[1] Further hydrogenation of the carboxylic acid functionalities of TPA or CHDA can produce 1,4-cyclohexanedimethanol (CHDM), another important monomer in the polymer industry.[2]

The choice of catalyst is paramount in directing the reaction towards the desired product with high selectivity and efficiency. This guide focuses on a comparative study of the most commonly employed carbon-supported noble metal catalysts: Palladium (Pd/C), Ruthenium (Ru/C), and Rhodium (Rh/C).

Comparative Catalyst Performance

The efficacy of a catalyst in TPA hydrogenation is evaluated based on its activity (conversion of TPA), selectivity towards the desired product (typically CHDA), and stability under reaction conditions.

Palladium on Carbon (Pd/C)

Palladium-based catalysts are widely recognized for their high selectivity in the hydrogenation of aromatic rings while generally preserving carboxylic acid groups.[1]

  • Activity and Selectivity: In the hydrogenation of TPA, 5% Pd/C catalysts have demonstrated 100% conversion of TPA with high selectivity towards 1,4-cyclohexanedicarboxylic acid (CHDA).[1] This high selectivity is attributed to the inertness of palladium towards the hydrogenation of the carboxylic acid group under typical reaction conditions.[1]

  • Mechanism: The hydrogenation of the aromatic ring on a Pd surface is a well-established process. It involves the chemisorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The kinetic behavior for aromatic hydrogenation over palladium has been shown to be similar to that over platinum.[3]

  • Limitations: While highly selective for ring hydrogenation, Pd/C can be susceptible to deactivation through sintering of the palladium nanoparticles at elevated temperatures, which leads to a loss of active surface area.[4] Poisoning by impurities in the TPA feed, such as sulfur compounds, can also significantly reduce catalytic activity.[4]

Ruthenium on Carbon (Ru/C)

Ruthenium-based catalysts are known for their high activity in the hydrogenation of both aromatic rings and carboxylic acid groups.[1]

  • Activity and Selectivity: A 5% Ru/C catalyst can achieve 100% conversion of TPA.[1] However, its selectivity is highly dependent on the reaction temperature. At higher temperatures (e.g., 493 K), Ru/C exhibits significant hydrogenolysis activity, leading to the formation of byproducts like 4-methyl cyclohexyl methanol and 1,4-dimethyl cyclohexane.[1] By lowering the reaction temperature to 453 K, the hydrogenolysis of the carboxylic acid group can be suppressed, achieving a high selectivity (95%) towards 1,4-CDCA.[1]

  • Mechanism: Ruthenium's ability to activate both the aromatic ring and the carbonyl group of the carboxylic acid makes it a more versatile but less selective catalyst for CHDA production compared to palladium. The reaction can proceed through the initial hydrogenation of the ring to form CHDA, which can then undergo further hydrogenation and hydrogenolysis at higher temperatures.

  • Bimetallic Systems: The addition of a second metal, such as Tin (Sn), to a Ru catalyst can modify its activity and selectivity. Ru-Sn bimetallic catalysts have been reported for the hydrogenation of carboxylic acids and esters.[1]

Rhodium on Carbon (Rh/C)

Rhodium-based catalysts are also effective for the hydrogenation of aromatic compounds.

  • Activity and Selectivity: While less commonly reported specifically for TPA hydrogenation in direct comparative studies with Pd/C and Ru/C, rhodium catalysts are known for their high activity in aromatic hydrogenation. In some industrial processes for TPA purification, a fixed-bed reactor containing a Pd/C catalyst segment is followed by a shorter Rh/C segment, suggesting a complementary role for rhodium.[5]

  • cis-Selectivity: Rhodium catalysts, particularly those with specific ligands, have been shown to exhibit high cis-selectivity in the hydrogenation of substituted aromatic rings.[6] This can be an important consideration as the cis/trans isomer ratio of CHDA can influence the properties of the final polymer product.

Performance Comparison Table

CatalystTypical LoadingTemperature (°C)Pressure (MPa)TPA Conversion (%)Selectivity to 1,4-CHDA (%)Key Characteristics & Remarks
5% Pd/C 0.5 - 5 wt%100 - 2505.0 - 12.0~100>95High selectivity to CHDA, inactive for carboxylic group hydrogenation.[1]
5% Ru/C 5 wt%180 (453 K)~6.9~100~95High activity; selectivity is temperature-dependent. Prone to hydrogenolysis at higher temperatures.[1]
Ru-Sn/Al₂O₃ 5-12 wt% (Ru+Sn)180 - 3005.0 - 10.0HighVariableBimetallic catalyst designed for hydrogenation of both ring and carboxylic acid.
Rh/C ---HighHigh (cis-selective)High activity for aromatic hydrogenation; can offer high cis-selectivity.[6]

Experimental Protocol: TPA Hydrogenation in a Batch Reactor

This protocol describes a general procedure for the hydrogenation of terephthalic acid in a laboratory-scale batch reactor.

Materials and Equipment
  • Terephthalic Acid (TPA)

  • Deionized Water (solvent)

  • Catalyst (e.g., 5% Pd/C or 5% Ru/C)

  • High-Pressure Batch Reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, thermocouple, and pressure gauge

  • Hydrogen Gas (high purity)

  • Nitrogen Gas (for purging)

  • Filtration apparatus

  • Analytical equipment for product analysis (e.g., GC-MS after esterification, HPLC)[1]

Procedure
  • Reactor Preparation: Ensure the reactor is clean and dry. Add the desired amount of TPA and the catalyst to the reactor vessel. For example, 15g of TPA and a catalyst loading of 1-5 wt% of the total reaction system.

  • Solvent Addition: Add the solvent (deionized water). A typical TPA to water weight ratio is 1:10 to 1:20.

  • Sealing and Purging: Seal the reactor. Purge the reactor multiple times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 5.0 - 10.0 MPa). Begin stirring and heat the reactor to the target reaction temperature (e.g., 180 - 300 °C).

  • Reaction: Maintain the desired temperature and pressure for the specified reaction time (e.g., 3-8 hours). Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Recovery: Open the reactor and recover the reaction mixture. Separate the catalyst from the liquid product by filtration.

  • Product Analysis: Analyze the liquid product to determine the conversion of TPA and the selectivity to 1,4-CHDA and other products. Since dicarboxylic acids have high boiling points, they are often esterified before GC analysis to make them more volatile.[1]

Visualizing the Process

Reaction Pathway

ReactionPathway TPA Terephthalic Acid (TPA) CHDA 1,4-Cyclohexanedicarboxylic Acid (CHDA) (cis/trans isomers) TPA->CHDA + 3H₂ (Pd/C, Ru/C, Rh/C) Byproducts Hydrogenolysis Products (e.g., 4-methylcyclohexanecarboxylic acid) CHDA->Byproducts + H₂ (Ru/C, high temp.)

Caption: Simplified reaction pathway for terephthalic acid hydrogenation.

Experimental Workflow

ExperimentalWorkflow Reactants 1. Weigh TPA and Catalyst Solvent 2. Add Deionized Water Reactants->Solvent Seal 3. Seal Reactor & Purge Solvent->Seal Pressurize 4. Pressurize with H₂ & Heat Seal->Pressurize React 5. Maintain T & P for set time Pressurize->React Cool 6. Cool & Depressurize React->Cool Filter 7. Filter to remove catalyst Cool->Filter Analyze 8. Analyze product (HPLC, GC-MS) Filter->Analyze

Caption: Step-by-step experimental workflow for TPA hydrogenation.

Conclusion and Future Outlook

The selection of a catalyst for terephthalic acid hydrogenation is a critical decision that directly impacts product selectivity and process economics. Palladium on carbon (Pd/C) offers excellent selectivity for the production of 1,4-cyclohexanedicarboxylic acid (CHDA) due to its inertness towards carboxylic acid groups. Ruthenium on carbon (Ru/C) provides high activity but requires careful temperature control to prevent over-hydrogenation and hydrogenolysis. Rhodium on carbon (Rh/C) is a promising alternative, particularly where control of stereoselectivity (cis-isomer) is desired.

Future research in this field will likely focus on the development of more robust and poison-resistant catalysts, as well as bimetallic and multi-metallic formulations that offer enhanced activity and selectivity under milder reaction conditions. The influence of the catalyst support material and its properties on catalyst performance also remains an active area of investigation.

References

  • Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid. (2023). RSC Advances. [Link]

  • Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(4), 845-850. [Link]

  • Method for preparing terephthalic acid by hydrogenation of terephthalic acid. (2010).
  • Valle, J., et al. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. The University of Oklahoma. [Link]

  • Zhou, J.-H., et al. (2006). Terephthalic Acid Hydropurification over Pd/C Catalyst. ResearchGate. [Link]

  • Catalyst and process for purification of crude terephthalic acid. (1988).
  • Hydrogenation of Crude Terephthalic Acid by Supported Pd and Pd-Sn Catalysts on Functionalized Multiwall Carbon Nanotubes. (2016). ResearchGate. [Link]

  • 0.5 wt.% Pd/C catalyst for purification of terephthalic acid: Irreversible deactivation in industrial plants. (2011). ResearchGate. [Link]

  • Tourani, S., et al. (2016). Hydrogenation of crude terephthalic acid by supported Pd and Pd–Sn catalysts on functionalized multiwall carbon nanotubes. Chemical Engineering Research and Design, 109, 41-52. [Link]

  • Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid. (2023). RSC Publishing. [Link]

  • Method for purifying trans-1,4-cyclohexanedicarboxylic acid. (2002).
  • Process for Preparation of Terephthalic Acid. (2015). ResearchGate. [Link]

  • Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. (2023). MDPI. [Link]

  • Spray Reactor-Based Terephthalic Acid Production as a Greener Alternative to the Mid-Century Process. (2022). Cambridge University Press & Assessment. [Link]

  • Role of Catalyst Support's Physicochemical Properties on Catalytic Transfer Hydrogenation over Palladium Catalysts. (2021). UQ eSpace. [Link]

  • 1,4-Cyclohexanedicarboxylic acid. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. (2022). PubMed. [Link]

  • Effect of Supports on the Catalytic Hydrogenation of Polystyrene. (2002). ResearchGate. [Link]

  • Experimental and Theoretical Studies on Hydrogenation in Multiphase Fixed Bed Reactors. (2002). ResearchGate. [Link]

  • HPLC Separation of cis- and trans- 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]

  • Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. (2020). PubMed. [Link]

Sources

Benchmarking 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA) in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA) in high-performance coatings.

Note on Chemical Specificity: While the prompt references "cyclohexenedicarboxylic acid" (unsaturated), the industry benchmark for high-performance, weatherable coatings is the saturated analog, 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA) . The unsaturated form (typically Tetrahydrophthalic Anhydride, THPA) is used in lower-cost alkyds but lacks the UV stability required for premium benchmarking. This guide focuses on 1,4-CHDA as the superior standard, while distinguishing it from aromatic alternatives.

Executive Summary: The Aliphatic-Aromatic Bridge

In the design of polyester and polyamide resins for coatings, formulators have historically been forced to choose between durability (Aliphatic acids like Adipic Acid) and hardness/chemical resistance (Aromatic acids like Isophthalic Acid).

1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) serves as the high-performance bridge. Its cycloaliphatic structure provides the UV transparency of an aliphatic backbone while maintaining the chain stiffness required for high glass transition temperatures (


) and hardness. This guide benchmarks 1,4-CHDA against industry standards—Isophthalic Acid (IPA) and Adipic Acid (AA)—demonstrating its superiority in weatherability , solubility , and viscosity reduction .

Mechanistic Insight: The Conformational Advantage

To understand the data, we must first understand the molecular dynamics.

  • Aromatic Acids (IPA/TPA): Rigid planar rings. They stack well (crystallinity) but absorb UV light, leading to photo-oxidative degradation (yellowing).

  • Linear Aliphatics (Adipic Acid): Flexible chains.[1] They impart impact resistance but drastically lower

    
    , resulting in soft coatings with poor chemical resistance.
    
  • 1,4-CHDA (The Solution): The cyclohexane ring exists in dynamic equilibrium between chair and boat conformers.[1] This "secondary relaxation" absorbs mechanical energy (impact resistance) without sacrificing the bulk rigidity needed for hardness. Furthermore, the lack of conjugated double bonds renders it transparent to UV radiation.

Visualization: Structure-Property Causality

The following diagram illustrates how the molecular structure of 1,4-CHDA translates to macroscopic coating properties.

CHDA_Mechanism CHDA 1,4-CHDA Molecule (Cycloaliphatic Ring) Conf Conformational Flip (Chair <-> Boat) CHDA->Conf Dynamic Equilibrium UV No Conjugated Double Bonds CHDA->UV Structural Feature Flex Energy Dissipation (Impact Resistance) Conf->Flex Allows Micro-motion Hard Chain Stiffness (High Hardness/Tg) Conf->Hard Maintains Bulk Volume Weather UV Transparency (Non-Yellowing) UV->Weather Prevents Radical Formation

Figure 1: Mechanistic pathway linking the cycloaliphatic structure of 1,4-CHDA to key coating performance metrics.

Comparative Benchmarking Data

The following data synthesizes performance metrics from high-solids polyester-melamine coatings.

A. Resin Properties (Processing)

One of the most critical advantages of 1,4-CHDA is its ability to lower resin viscosity.[1][2] This allows for High Solids formulations (lower VOCs) without sacrificing application flow.

Metric1,4-CHDA Resin Isophthalic (IPA) Resin Performance Implication
Resin Viscosity (150°C) 15–25 Poise40–60 PoiseCHDA allows higher solids loading (65-75%) at spray viscosity.
Solubility in Glycols ExcellentModerate (Haze common)CHDA reduces crystallization risk during storage.
Reaction Rate FastSlow (requires high temp)CHDA shortens reactor cycle times, reducing energy costs.
B. Coating Performance (Cured Film)

Comparison of white coil coating enamels cured at 230°C (PMT).

Test Method1,4-CHDA Based Isophthalic (IPA) Based Adipic Acid Modified
Pencil Hardness (ASTM D3363)2H - 3H2HF - H (Too Soft)
Flexibility (T-Bend) (ASTM D4145)0T - 1T (No Crack)2T - 3T (Microcracks)0T
Impact Resistance (Direct)160 in-lbs80-100 in-lbs160 in-lbs
QUV-A Gloss Retention (3000 hrs)95% < 50% (Chalking)< 40% (Degradation)

Analysis:

  • The "Unattainable Triangle": Usually, increasing hardness reduces flexibility (IPA). Increasing flexibility reduces hardness (Adipic). 1,4-CHDA achieves both 2H hardness and 0T flexibility.

  • Weathering: IPA degrades rapidly under UV due to its aromatic ring absorbing energy and generating free radicals. CHDA remains inert, retaining >90% gloss long after IPA fails.

Experimental Protocol: Synthesis & Validation

To validate these claims, the following protocol outlines the synthesis of a benchmark CHDA polyester resin. This protocol is designed to be self-validating: if the acid value stalls, the glycol loss was likely uncontrolled.

Phase 1: Polyesterification (Two-Stage Cook)

Objective: Synthesize a hydroxyl-functional polyester resin (OH Value ~40-50).

Reagents:

  • Monomer A: 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA) - High Purity Grade[3][4]

  • Monomer B: Neopentyl Glycol (NPG) - Provides steric hindrance for hydrolysis resistance

  • Modifier: Trimethylolpropane (TMP) - Branching agent for functionality

  • Catalyst: Butyl Stannoic Acid (0.1%)

Step-by-Step Methodology:

  • Charge: Load NPG and TMP into a 4-neck flask equipped with a packed column, nitrogen inlet, and agitator. Heat to 120°C until melted.

  • Addition: Add 1,4-CHDA. Start Nitrogen sparge (0.5 SCFH).

  • Esterification: Heat to 180°C. Water evolution begins.

  • Ramp: Gradually increase temp to 230°C, maintaining column head temperature <100°C (ensure only water escapes, not glycol).

  • Vacuum Stage: When Acid Value (AV) < 15, apply weak vacuum to drive reaction to completion (AV < 5).

  • Dilution: Cool to 150°C and cut with Aromatic 100 solvent to 80% solids.

Phase 2: Formulation & Testing Workflow

The following diagram details the validation workflow to ensure data integrity.

Testing_Workflow Resin Synthesized Resin (CHDA vs IPA) Formulation Formulation (Resin + Melamine + TiO2) Resin->Formulation App Application (Drawdown on Al Panel) Formulation->App Cure Cure Cycle (230°C / 30 sec PMT) App->Cure Mech Mechanical Testing (T-Bend / Impact) Cure->Mech Chem MEK Rubs (>100 Double Rubs) Cure->Chem Weather QUV-A Exposure (ASTM G154) Cure->Weather Data Analysis Data Analysis Mech->Data Analysis Weather->Data Analysis

Figure 2: Experimental workflow for validating coating performance.

References

  • Berti, C., et al. (2011).[1] Bio-based Polyesters: Synthesis and Properties. Green Chemistry. Retrieved from [Link]

  • Heidt, P.C., & Elliott, M.L. (1995).[1] Aliphatic dibasic acid-modified polyesters thermoset industrial coatings. Waterborne, High-Solids, and Powder Coatings Symposium.

  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007). Organic Coatings: Science and Technology. Wiley-Interscience.

Sources

Safety Operating Guide

Navigating the Safe Handling of Cyclohexenedicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with cyclohexenedicarboxylic acid. As your partner in laboratory safety, we aim to deliver in-depth, practical guidance that extends beyond the product itself, fostering a culture of safety and scientific excellence. This document is structured to provide a comprehensive understanding of the hazards associated with cyclohexenedicarboxylic acid and to offer clear, actionable protocols for its safe handling and disposal.

Understanding the Hazard Profile of Cyclohexenedicarboxylic Acid

Cyclohexenedicarboxylic acid, in its various isomeric forms, is a dicarboxylic acid that requires careful handling in a laboratory setting. While the toxicological properties of all isomers have not been fully investigated, available Safety Data Sheets (SDS) for closely related compounds like 1,4-cyclohexanedicarboxylic acid and 1,2-cyclohexanedicarboxylic acid indicate a consistent hazard profile.[1][2]

Primary Hazards:

  • Irritation: The most commonly cited hazards are irritation to the eyes, skin, and respiratory tract.[1][3] Direct contact with the powder or its solutions can cause redness, itching, and discomfort. Inhalation of dust can lead to irritation of the nose, throat, and lungs.

  • Serious Eye Damage: Some forms of cyclohexenedicarboxylic acid are classified as causing serious eye irritation or damage.[4]

  • Allergic Reactions: There is a potential for allergic skin reactions and, in some cases, allergy or asthma-like symptoms if inhaled.

Key Physical and Chemical Properties: A summary of the general physical and chemical properties of cyclohexenedicarboxylic acid isomers is provided in the table below. These properties are important for understanding its behavior and potential for exposure.

PropertyValueSource
Physical State Solid (Powder/Crystals)[5]
Appearance White[5]
Odor Not available[5]
Flash Point > 200 °C[2]
Solubility Information not readily available[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to cyclohexenedicarboxylic acid. The following PPE is mandatory when handling this chemical.

Eye and Face Protection
  • Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Rationale: To prevent contact with the eyes, which can cause serious irritation or damage.[4] A face shield should be worn in situations where there is a significant risk of splashing.[6]

Skin Protection
  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] While specific glove materials are not universally mandated in the reviewed SDS, nitrile gloves are a common and effective choice for handling many powdered chemicals. Always inspect gloves for tears or punctures before use.[2]

  • Lab Coat: A standard laboratory coat should be worn to protect the skin and clothing from contamination.

  • Rationale: To prevent skin irritation and the potential for allergic skin reactions.[1]

Respiratory Protection
  • Requirement: Respiratory protection is necessary when engineering controls (like fume hoods) are not sufficient to control airborne concentrations, or if irritation is experienced.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Rationale: To prevent irritation of the respiratory tract from inhaled dust.[1]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Handling Cyclohexenedicarboxylic Acid is_dust Potential for Dust Generation? start->is_dust ppe_base Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_dust->ppe_base No ppe_respirator Add Respirator (NIOSH/MSHA approved) is_dust->ppe_respirator Yes is_splash Potential for Splash? ppe_goggles_shield Upgrade to Chemical Goggles & Face Shield is_splash->ppe_goggles_shield Yes ppe_base->is_splash ppe_respirator->is_splash

Caption: PPE selection workflow for handling cyclohexenedicarboxylic acid.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of cyclohexenedicarboxylic acid.

Preparation and Weighing
  • Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][7]

  • Decontamination: Ensure the work surface is clean and free of contaminants.

  • Weighing: When weighing the solid material, do so carefully to avoid generating dust. Use a spatula to transfer the powder. If possible, use a balance with a draft shield.

  • Container Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.

Preparing Solutions
  • Solvent Addition: When preparing solutions, slowly add the solid cyclohexenedicarboxylic acid to the solvent to prevent splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid vigorous shaking that could create aerosols.

  • Storage: Store solutions in tightly closed containers.[2]

Spill and Emergency Response

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Cleanup
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid actions that generate dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of the contaminated materials as hazardous waste.

The following diagram outlines the general procedure for responding to a chemical spill.

Spill_Response spill Chemical Spill Occurs assess Assess the Spill (Size and Hazard) spill->assess evacuate Evacuate Area assess->evacuate Large or Unknown Hazard contain Contain the Spill (if safe to do so) assess->contain Small & Manageable notify Notify Supervisor & Safety Officer evacuate->notify cleanup Clean Up Spill (using appropriate materials) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Spill Response Complete dispose->end

Sources

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